Product packaging for BAY 60-6583(Cat. No.:CAS No. 910487-58-0)

BAY 60-6583

Cat. No.: B1667818
CAS No.: 910487-58-0
M. Wt: 379.4 g/mol
InChI Key: ZTYHZMAZUWOXNC-UHFFFAOYSA-N
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Description

Overview of Adenosine (B11128) Receptors (ARs) and Their Subtypes in Physiological Regulation

There are four known subtypes of adenosine receptors in humans: A1, A2A, A2B, and A3, each encoded by a distinct gene. physiology.orgwikipedia.orgnih.govnih.gov These receptors exhibit differential tissue distribution and coupling to various G proteins, leading to a wide range of cellular responses. physiology.orgnih.govnih.gov

The A1 and A3 receptors are typically coupled to Gi/o proteins, leading to inhibition of adenylyl cyclase and decreased intracellular cyclic AMP (cAMP) levels. nih.govphysiology.org A1 receptors are notably involved in regulating myocardial oxygen consumption, coronary blood flow, and neuronal activity. wikipedia.orgphysiology.org A3 receptors have also been implicated in various processes, including inflammation and immune responses. wikipedia.org

The A2A and A2B receptors are primarily coupled to Gs proteins, resulting in the activation of adenylyl cyclase and increased cAMP production. nih.govturkjps.org The A2A receptor plays significant roles in the cardiovascular system, regulating coronary blood flow, and has broader anti-inflammatory effects. wikipedia.org Both A1 and A2A receptors are important in the brain, modulating neurotransmitter release. wikipedia.org

The Adenosine A2B Receptor (A2BAR) in Cellular Homeostasis and Disease

The adenosine A2B receptor (A2BAR) is a G protein-coupled receptor that is activated by higher concentrations of adenosine compared to the A1 and A2A subtypes. turkjps.orgapexbt.com While A2BARs are coupled to Gs proteins and increase cAMP, they can also couple to Gq proteins in some cell types, influencing intracellular calcium levels. turkjps.orgresearchgate.net A2BARs are expressed in various tissues and cell types, including those in the cardiovascular system, lungs, intestines, skeletal muscle, and immune cells like macrophages and mast cells. nih.govturkjps.orgresearchgate.netahajournals.org

A2BARs play important roles in both cellular homeostasis and the pathogenesis of various diseases. They are involved in regulating inflammation, immune responses, angiogenesis, and tissue protection during conditions like hypoxia and ischemia. nih.govahajournals.orgmdpi.comcaymanchem.com However, A2BAR activation has also been linked to detrimental effects in certain contexts, such as promoting tumor growth in some cancer models and contributing to insulin (B600854) resistance. researchgate.netmdpi.com The diverse and sometimes seemingly contradictory roles of A2BARs highlight their complex signaling pathways and context-dependent functions. nih.gov

Identification and Classification of BAY 60-6583 as a Pharmacological Probe

This compound is a chemical compound that has been extensively used as a pharmacological tool to investigate the roles and signaling of the adenosine A2B receptor. researchgate.netpsu.edu Its identification and characterization have significantly contributed to understanding A2BAR function in various physiological and pathological settings.

Chemical Class and Non-Purine Nature of this compound

This compound is classified as a non-purine compound, distinguishing it from endogenous adenosine and many earlier adenosine receptor ligands which are purine-based. wikipedia.orgselleck.co.jp Its chemical name is 2-({6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl}sulfanyl)acetamide, and its molecular formula is C19H17N5O2S. wikipedia.orgtocris.comuni.luwikidata.orgnih.gov This non-purine structure contributes to its specific pharmacological properties and selectivity profile.

Initial Characterization as a Potent and Selective A2BAR Agonist

Initial studies characterized this compound as a potent and highly selective agonist for the adenosine A2B receptor. apexbt.comcaymanchem.commedchemexpress.com Research in CHO cells expressing recombinant human adenosine receptors showed that this compound had an EC50 of 3 nM for A2BAR activation, with significantly higher EC50 values (>10,000 nM) for A1 and A2A receptors. apexbt.commedchemexpress.com This demonstrated a clear selectivity profile for the A2B subtype over A1 and A2A receptors. It also displayed selectivity over A3 receptors. caymanchem.commedchemexpress.comrndsystems.com

Binding studies further supported its high affinity for A2BARs. For instance, it showed high affinity for human A2B ARs with a Ki of 212 nM in studies using an antagonist radioligand. psu.edu Its potency and selectivity made it a valuable tool for researchers studying A2BAR-mediated effects. researchgate.netpsu.edu

Subsequent Refinement to a Partial Agonist Profile

While initially characterized as a potent agonist, subsequent and more detailed investigations revealed that this compound functions as a partial agonist at the adenosine A2B receptor, particularly depending on the cellular context and receptor expression levels. researchgate.netpsu.edutocris.comrndsystems.com

Studies comparing the efficacy of this compound with full agonists like NECA (N-ethylcarboxamidoadenosine) and adenosine demonstrated that this compound was significantly less efficacious in stimulating downstream signaling pathways like cAMP accumulation and calcium mobilization in various cell lines. researchgate.netpsu.edu The degree of its partial agonism was found to correlate with the expression level of the A2BAR in the cells. mdpi.comresearchgate.netpsu.edu For example, in HEK293 cells endogenously expressing A2BAR, this compound showed lower efficacy compared to cells overexpressing the receptor. mdpi.com

Furthermore, at high concentrations of the physiological agonist adenosine, this compound has been observed to act as an antagonist, blocking the effects of adenosine at A2B receptors. researchgate.netpsu.edu This context-dependent behavior underscores its classification as a partial agonist and highlights the importance of considering experimental conditions when interpreting results obtained with this compound. researchgate.netpsu.edu

Research findings utilizing this compound have provided insights into the diverse roles of A2BARs in various processes, including cardioprotection, regulation of neutrophil function, modulation of glucose homeostasis and obesity, and effects on cancer cell proliferation and migration. researchgate.netmdpi.comcaymanchem.commedchemexpress.comrndsystems.com

Here is a summary of some functional data for this compound:

Assay (Cell Type)Response MeasuredEC50 (nM)Emax (% of full agonist)Ki (nM) (vs antagonist radioligand)References
Recombinant human A2B AR (CHO cells)Activation3-- apexbt.commedchemexpress.com
Recombinant human A1 AR (CHO cells)Activation>10000-- apexbt.commedchemexpress.com
Recombinant human A2A AR (CHO cells)Activation>10000-- apexbt.commedchemexpress.com
Recombinant human A3 AR (CHO cells)Activation>10000-- medchemexpress.com
Murine A2B receptorActivation2.83-- tocris.comrndsystems.com
Human A2B AR (CHO cells, vs [3H]PSB-603)Binding--212 psu.edu
Mouse A2BAR (vs [3H]PSB-603)Binding--136 sigmaaldrich.com
Rat A2BAR (vs [3H]PSB-603)Binding--100 sigmaaldrich.com
Recombinant human A2B AR (HEK293 cells, cAMP)cAMP Accumulation6.1102- mdpi.com
Endogenous human A2B AR (HEK293 cells, cAMP)cAMP Accumulation24273- mdpi.com
Endogenous A2B AR (Jurkat-T cells, cAMP)cAMP Accumulation-Low- researchgate.netpsu.edu
Endogenous A2B AR (HEK293 cells, Ca2+ mobilization)Ca2+ Mobilization-Minimal (1%)- psu.edu
Endogenous A2B AR (A549 cells, cAMP)cAMP Accumulation17.2 ± 2.5-- unipi.it
Endogenous A2B AR (A549 cells, pERK)ERK1/2 Phosphorylation114.8 ± 24.5-- unipi.it

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17N5O2S B1667818 BAY 60-6583 CAS No. 910487-58-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[6-amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c20-7-14-17(12-3-5-13(6-4-12)26-9-11-1-2-11)15(8-21)19(24-18(14)23)27-10-16(22)25/h3-6,11H,1-2,9-10H2,(H2,22,25)(H2,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYHZMAZUWOXNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=C(C=C2)C3=C(C(=NC(=C3C#N)SCC(=O)N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301028169
Record name 2-[6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl]sulfanylacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910487-58-0
Record name 2-[[6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]-2-pyridinyl]thio]acetamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BAY 60-6583
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl]sulfanylacetamide
Source EPA DSSTox
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Record name BAY-60-6583
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Molecular and Cellular Mechanisms of Bay 60 6583 Action

Receptor Binding and Agonistic Properties of BAY 60-6583

This compound demonstrates specific binding and activation characteristics at adenosine (B11128) receptors, highlighting its selectivity for the A2BAR. selleckchem.commedchemexpress.comtocris.comrndsystems.commedchemexpress.cntargetmol.comselleckchem.com

Binding Affinity and Selectivity across Adenosine Receptor Subtypes (A1, A2A, A2B, A3)

Studies have characterized the binding affinity and selectivity profile of this compound across the four adenosine receptor subtypes: A1, A2A, A2B, and A3. selleckchem.commedchemexpress.comtocris.comrndsystems.commedchemexpress.cntargetmol.comselleckchem.com

EC50 and Ki Values for Human, Murine, Rabbit, and Dog A2BAR

This compound exhibits high affinity for the A2BAR across different species. The EC50 for human A2BAR activation has been reported in the low nanomolar range, specifically 3 nM in CHO cells expressing recombinant human A2BARs. selleckchem.commedchemexpress.commedchemexpress.cnbiosschina.com For murine A2BAR, an EC50 of 2.83 nM has been reported. axonmedchem.comtocris.comrndsystems.com

Binding affinity, indicated by Ki values, also shows potent interaction with A2BARs from various species. Ki values for this compound binding to A2BAR have been determined as 750 nM for mouse, 340 nM for rabbit, and 330 nM for dog A2BAR. selleckchem.commedchemexpress.commedchemexpress.cntargetmol.comselleckchem.combiosschina.combioscience.co.uk In human, mouse, and rat A2BARs, Ki values against [3H]PSB-603 were reported as 114 nM, 136 nM, and 100 nM, respectively. scientificlabs.iesigmaaldrich.com

Here is a summary of reported EC50 and Ki values for this compound at the A2BAR:

Receptor SourceAssay TypeMetricValueCitation(s)
Human A2BARReceptor ActivationEC503 nM selleckchem.commedchemexpress.commedchemexpress.cnbiosschina.com
Murine A2BARReceptor ActivationEC502.83 nM axonmedchem.comtocris.comrndsystems.com
Mouse A2BARBindingKi750 nM selleckchem.commedchemexpress.commedchemexpress.cntargetmol.comselleckchem.combiosschina.combioscience.co.uk
Rabbit A2BARBindingKi340 nM selleckchem.commedchemexpress.commedchemexpress.cntargetmol.comselleckchem.combiosschina.combioscience.co.uk
Dog A2BARBindingKi330 nM selleckchem.commedchemexpress.commedchemexpress.cntargetmol.comselleckchem.combiosschina.combioscience.co.uk
Human A2BARBindingKi114 nM scientificlabs.iesigmaaldrich.com
Mouse A2BARBindingKi136 nM scientificlabs.iesigmaaldrich.com
Rat A2BARBindingKi100 nM scientificlabs.iesigmaaldrich.com
Differential Selectivity Profile (e.g., >10,000 nM for A1 and A2A AR)

A key characteristic of this compound is its significant selectivity for the A2BAR over other adenosine receptor subtypes. selleckchem.comd-nb.infomedchemexpress.comtocris.comrndsystems.commedchemexpress.cntargetmol.comselleckchem.com Receptor activation studies in CHO cells expressing recombinant human A1, A2A, or A2B ARs showed that this compound has EC50 values greater than 10,000 nM for both A1 and A2A receptors, while its EC50 for A2BAR is 3 nM. medchemexpress.commedchemexpress.cn Similarly, EC50 values for human A2B receptors are reported as 3-10 nM, compared to >10 µM for A1 and A2A receptors. selleckchem.comd-nb.infoselleckchem.com This indicates a selectivity of at least 1000-fold for A2BAR over A1 and A2A receptors based on EC50 values. selleckchem.comd-nb.infoselleckchem.com this compound also displays selectivity over the A3 receptor. tocris.comrndsystems.commedchemexpress.cnselleckchem.com Low-affinity antagonistic activity toward A1R and A3R has also been noted. scientificlabs.iesigmaaldrich.com

Partial Agonism and Context-Dependent Efficacy

While often referred to as an A2BAR agonist, research indicates that this compound functions as a partial agonist at this receptor. researchgate.netaxonmedchem.comtocris.comrndsystems.comnih.govpsu.edu Its efficacy can be dependent on the cellular context, including the expression level of the A2BAR and the concentration of endogenous adenosine. researchgate.netnih.govpsu.eduwikipedia.orgnih.gov

In cAMP accumulation and calcium mobilization assays, this compound has been found to be significantly less efficacious than full agonists like adenosine or NECA. researchgate.netnih.govpsu.edu

Efficacy Correlation with A2BAR Expression Levels

The efficacy of this compound has been shown to correlate with the expression level of the A2BAR. researchgate.netnih.govwikipedia.orgnih.gov In studies using HEK293 cells, the efficacy of this compound in inducing calcium mobilization via Gα15 activation increased with higher A2BAR expression levels. acs.org For instance, in HEK293 cells overexpressing recombinant A2BAR, the Emax of this compound in stimulating cAMP accumulation was higher compared to cells endogenously expressing lower levels of the receptor. mdpi.com

ERK1/2-Biased Agonism

This compound demonstrates biased agonism at the A2BAR, specifically favoring the activation of the extracellular signal-regulated kinases 1/2 (ERK1/2) pathway over other signaling cascades like cAMP accumulation or calcium mobilization researchgate.netrndsystems.comnih.gov. This suggests that this compound activates the receptor in a manner that preferentially engages the G protein-coupled receptor kinase (GRK)-β-arrestin pathway, which is often linked to MAPK activation, rather than exclusively coupling to Gs proteins that typically mediate cAMP production researchgate.netnih.gov. Studies have characterized this compound as an ERK1/2-biased agonist, indicating a mechanism distinct from that of adenosine derivatives researchgate.netnih.gov. While this compound stimulates ERK1/2 activity in certain cell lines expressing the A2BAR, such as HEK293 cells, this effect is not universally observed in all cell types, like T24 bladder cancer cells, where nucleoside agonists like NECA and adenosine-5′-N-cyclopropyluronamide (CPCA) do stimulate ERK1/2 activity researchgate.net.

Computational and Structural Insights into Receptor Interaction

Understanding the precise interaction between this compound and the A2BAR at a molecular level is crucial for elucidating its biased signaling profile. Computational and structural studies provide valuable insights into this interaction.

Analysis of Binding Modes (e.g., via QligFEP and QresFEP protocols)

Computational simulations, such as those employing QligFEP and QresFEP protocols, have been utilized to analyze the binding modes of this compound to the A2BAR diva-portal.orgpatsnap.comacs.org. These methods are used to compare the binding affinity of this compound between alternative proposed binding modes and to compare in silico mutagenesis studies with experimental mutational effects diva-portal.orgpatsnap.comacs.org. These computational approaches have helped to converge on an experimentally determined binding mode that aligns better with existing structure-activity relationship (SAR) and mutagenesis data for this compound diva-portal.orgpatsnap.comacs.org. QligFEP specifically allows for comparing alternate binding modes of a ligand or transformations to a series of analogues diva-portal.orgacs.org. QresFEP is a protocol for calculating free energy shifts associated with single-point mutations, aiding in predicting the effect of receptor modifications on ligand binding diva-portal.org.

Relevance of Cryo-EM Structures for Ligand-Receptor Complex

Recent cryo-electron microscopy (cryo-EM) structures of the human A2BAR bound to agonists, including this compound, coupled to engineered Gs protein have provided critical structural information nih.govnih.govresearchgate.net. These structures reveal the orthosteric binding pocket and have shown that this compound occupies a secondary pocket in addition to the orthosteric site nih.govnih.govresearchgate.net. Residues such as V250 and N273 in this secondary pocket appear to be key determinants for the selectivity of this compound for the A2BAR nih.govnih.govresearchgate.net. The cryo-EM structures of the A2BAR-BAY 60-6583-Gs complex are similar to those with other agonists like NECA, but subtle differences in the orthosteric pocket and the occupation of the secondary pocket by this compound contribute to its unique binding characteristics and likely its biased signaling nih.govnih.govresearchgate.net. These structures provide a structural template for further development of A2BAR ligands nih.gov.

Intracellular Signaling Cascades Activated by this compound

Upon binding to the A2BAR, this compound triggers specific intracellular signaling pathways.

Cyclic AMP (cAMP) Accumulation and Modulation of Adenylyl Cyclase Activity

The A2BAR is known to primarily couple to Gs proteins, which stimulate adenylyl cyclase (AC) activity, leading to increased intracellular levels of cyclic AMP (cAMP) researchgate.net. However, studies on this compound have shown varied effects on cAMP accumulation depending on the cellular context and A2BAR expression levels researchgate.netresearchgate.netmdpi.com. While some non-adenosine agonists are full agonists in cAMP accumulation assays in cells overexpressing recombinant human A2BAR, this compound has been found to be a partial agonist in stimulating cAMP accumulation in several cell types endogenously expressing the receptor researchgate.netmdpi.com. For instance, in HEK293 cells endogenously expressing A2BAR, this compound shows lower efficacy in stimulating cAMP accumulation compared to when the receptor is overexpressed mdpi.com. In some cases, this compound has even been observed to antagonize the effect of other agonists like NECA and adenosine in cAMP accumulation assays, particularly at high concentrations of the physiological agonist or at low A2BAR expression levels tocris.comresearchgate.net. Studies in isolated mitochondria have shown that pharmacological stimulation of A2BAR with this compound can induce a strong increase in cAMP levels, suggesting functional adenylyl cyclase system in this organelle nih.gov.

Here is a table summarizing some findings on this compound's effect on cAMP accumulation:

Cell Type / SystemA2BAR Expression LevelThis compound Effect on cAMP AccumulationNotesSource
HEK293 cellsEndogenousPartial agonist (lower Emax)EC50 = 242 nM, Emax = 73% mdpi.com
HEK293 cellsOverexpressedFull agonist (higher Emax)EC50 = 6.1 nM, Emax = 102% mdpi.com
Jurkat-T cellsNot specifiedAntagonized NECA and adenosine effectObserved in cAMP accumulation assays researchgate.net
Mouse liver mitochondriaPresentStrong increaseSuggests functional mitochondrial adenylyl cyclase nih.gov
A549 cells (in absence of TGF-β1)Not specifiedIncreased cAMP productionPotency in nanomolar range (EC50 = 17.2 ± 2.5 nM) nih.gov
ApoE KO hepatocytes (normal A2BAR)NormalIncreased cAMPEffect attenuated by A2BAR antagonist CVT-6883 ahajournals.org
ApoE KO, A2BAR dKO hepatocytesLackingNo significant increaseRegulation of cAMP by this compound not observed in dKO cells ahajournals.org

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (ERK1/2 Phosphorylation)

This compound is characterized by its ability to activate the MAPK/ERK1/2 pathway, demonstrating ERK1/2-biased agonism researchgate.netrndsystems.comnih.gov. This involves the phosphorylation of ERK1 and ERK2. Studies have shown that this compound stimulates ERK1/2 activity in various cell types, although the extent of activation can be cell-dependent researchgate.net. For instance, it stimulates ERK1/2 activity in HEK293 cells but not in T24 bladder cancer cells, unlike nucleoside agonists researchgate.net. The activation of ERK1/2 by this compound is a key component of its signaling profile and contributes to its downstream cellular effects researchgate.netnih.govnih.gov. The MAPK pathway, including ERK1/2 phosphorylation, is involved in various cellular processes, and the biased activation of this pathway by this compound highlights a potential mechanism for its observed biological activities researchgate.netnih.govbiorxiv.org.

Studies investigating the effects of this compound on ERK1/2 phosphorylation have been conducted in different cell models:

Cell Type / SystemTreatment with this compoundEffect on ERK1/2 PhosphorylationNotesSource
HEK293 cellsStimulationStimulates ERK1/2 activityEffect observed in this cell line researchgate.net
T24 cellsStimulationDoes not stimulate ERK1/2 activityUnlike nucleoside agonists NECA and CPCA researchgate.net
A549 cells100 nM this compoundMeasured phosphorylationTime-dependent effects evaluated from 30 min to 48 h nih.gov
Dendritic cellsNECA stimulationNo substantial changeAdenosine signaling did not significantly alter phosphorylated ERK1/2 at tested time points (using NECA) bilkent.edu.tr

It is important to note that while NECA is mentioned in the context of MAPK activation in dendritic cells, the primary focus here is on this compound's specific effects as an ERK1/2-biased agonist researchgate.netrndsystems.comnih.govbilkent.edu.tr.

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Activation

Activation of the A2BAR has been shown to activate the PI3K-Akt pathway. mdpi.com This pathway is known to promote cell proliferation and protect against apoptosis in many cancer cell types. mdpi.com Research indicates that the A2BAR-mediated PI3K-Akt pathway is crucial for the proliferation of glioblastoma stem cells. mdpi.com

Studies using this compound have provided evidence for its role in activating the PI3K/Akt pathway. In a model of myocardial ischemia/reperfusion injury, pretreatment with this compound was found to protect the heart, likely by modulating macrophage phenotype switching via a PI3K/Akt pathway. ebi.ac.uknih.gov this compound increased phosphorylated Akt (p-Akt) levels in the heart during reperfusion, and this phosphorylation was blocked by inhibitors of PI3K, such as wortmannin. ebi.ac.uknih.gov Confocal imaging studies showed that the majority of Akt phosphorylation in the heart was colocalized to CD206+ cells in hearts pretreated with this compound, suggesting a role in macrophage polarization. ebi.ac.uknih.gov

In rabbit cardiomyocytes, this compound increased ERK phosphorylation, which was blocked by inhibition of PI3K with wortmannin, suggesting a link between A2BAR activation by this compound and PI3K signaling leading to ERK phosphorylation. nih.gov However, in RAW264.7 preosteoclasts, this compound specifically inhibited the activation of Akt induced by M-CSF, while M-CSF-induced ERK1/2 activation was not affected. medchemexpress.com This suggests context-dependent effects of this compound on the PI3K/Akt pathway.

G Protein Coupling Diversity (Gs, Gq, Gi/Go Coupling)

The A2BAR is known to couple to different G proteins, primarily Gs, but in some cases also Gq/11 or Gi, depending on the cell type. researchgate.netnih.gov This promiscuous coupling allows the A2BAR to activate multiple downstream signaling pathways.

This compound, as an A2BAR agonist, interacts with these G proteins. Studies using bioluminescence resonance energy transfer (BRET) measurements have directly observed the activation of different Gα subunits by this compound. researchgate.netacs.org While adenosine and its analog NECA can activate most members of the four Gα protein families (Gs, Gq/11, Gi, and G12/13), this compound has shown a more restricted coupling profile, primarily activating Gα15, Gαs, and Gα12 proteins. researchgate.netacs.org High efficacy was observed at Gα15, but lower efficacy at Gαs and Gα12. researchgate.netacs.org

In HEK293 cells, A2BAR-mediated ERK1/2 activity can occur via both Gi and Gs, but not Gq/11. nih.gov Calcium mobilization in these cells, however, was completely blocked by Gq/11 inhibitors and knockout, indicating Gq/11 coupling for this specific response. nih.gov this compound has been characterized as an ERK1/2-biased agonist in some contexts. tocris.commdpi.com

This compound was found to be a partial agonist in stimulating cAMP accumulation, a downstream effect of Gs activation, in several cell types endogenously expressing the A2BAR. mdpi.com Its efficacy in stimulating cAMP accumulation correlated with the A2BAR expression level. ebi.ac.uknih.govresearchgate.net

The following table summarizes the observed G protein coupling of this compound:

G Protein SubunitActivation by this compoundObserved Efficacy
GαsYesLow
Gαq/11 (Gαq, Gα11, Gα14)Not consistently observed in all studies with low receptor expression-
Gα15YesHigh
Gαi/GoPossible (suggested by PTX sensitivity in some pathways) nih.govnih.gov-
Gα12/13 (Gα12)YesLow

Note: Gαq/11 family includes Gαq, Gα11, Gα14, and Gα15. acs.orgnih.gov

Calcium Mobilization

Signaling via the Gq/11 protein family can lead to elevations in intracellular Ca2+ levels. nih.gov Calcium mobilization assays have been used to study A2BAR activation. acs.orgnih.gov

In studies using HEK293 cells with low native A2BAR expression, this compound did not induce calcium mobilization. mdpi.comacs.orgnih.gov However, in HEK293 cells overexpressing the A2BAR, this compound was able to induce calcium mobilization via Gα15 activation. acs.orgnih.gov The potency and efficacy of this compound in inducing calcium mobilization increased with increasing A2BAR expression levels. acs.orgnih.gov This suggests that high A2BAR expression is required for this compound to effectively induce calcium mobilization through Gα15.

In contrast to calcium mobilization, this compound did not show agonist activity in stimulating calcium mobilization in T24 bladder cancer cells, despite these cells endogenously expressing the A2BAR. mdpi.com

Interplay with Other Signaling Molecules (e.g., PKC)

The A2BAR can interact with and influence other signaling molecules, including Protein Kinase C (PKC). nih.govnih.govoup.com Signaling through Gq can lead to an increase in intracellular Ca2+ levels and subsequent activation of PKC. nih.gov

Research suggests that PKC, along with cAMP or Ca2+, can be involved in A2BAR-mediated cell proliferation in some cell types. mdpi.com Both A2BAR and PKC have been shown to contribute to cardioprotection, and both can be blocked by A2BAR antagonists. researchgate.net Direct activation of PKC has been shown to mimic the cardioprotective effects achieved with postconditioning, and this effect was inhibited by an A2BAR antagonist, suggesting an interplay between A2BAR and PKC in this context. oup.com

While the precise details of this compound's direct interaction with or influence on PKC are not as extensively documented as its G protein coupling, the known links between A2BAR activation, Gq signaling, calcium mobilization, and PKC activation suggest a potential indirect interplay.

Potential Adenosine A2B Receptor-Independent Mechanisms of Action

Recent research indicates that this compound may also exert effects through mechanisms independent of its primary target, the A2BAR. researchgate.netnih.govresearchgate.netuni-freiburg.defrontiersin.orgnih.gov

Identification of Alternative Molecular Targets (e.g., PKM, Talin-1, Plastin-2, lamina-associated polypeptide 2)

Studies investigating the effects of this compound on chimeric antigen receptor (CAR) T cells revealed that its enhanced antitumor activities could not be suppressed by knocking out the A2BAR in these cells. researchgate.netresearchgate.netuni-freiburg.defrontiersin.orgnih.gov This finding prompted the search for alternative molecular targets.

Using mass spectrometry and computational methods, several potential alternative targets for this compound were predicted. researchgate.netnih.govresearchgate.netuni-freiburg.defrontiersin.org A photo-affinity probe captured four potential targets: pyruvate (B1213749) kinase M (PKM), Talin-1, Plastin-2, and lamina-associated polypeptide 2. researchgate.netnih.govresearchgate.netuni-freiburg.defrontiersin.orgresearcher.life Of these, PKM and Talin-1 were predicted through molecular docking simulations to interact with this compound. researchgate.netuni-freiburg.de

Pyruvate kinase is an enzyme involved in glycolysis, and the M2 isoform (PKM2) has been linked to immune responses and T cell differentiation. uni-freiburg.de Talin-1 is a large cytoplasmic protein involved in linking integrins to the actin cytoskeleton and plays a role in cell adhesion and migration.

Biological and Pathophysiological Modulations by Bay 60 6583

Cardiovascular System Physiology and Pathology

BAY 60-6583 has been extensively studied for its effects on the cardiovascular system, particularly in the context of ischemia and reperfusion.

Myocardial Ischemia and Reperfusion Injury Attenuation

Research indicates that this compound provides cardioprotection and attenuates infarct size in models of myocardial ischemia and reperfusion injury rndsystems.comtocris.commedchemexpress.comnih.gov. Studies in wild-type mice and rats have demonstrated a significant reduction in myocardial infarct sizes following administration of this compound nih.govresearchgate.net. This protective effect was not observed in A2BAR knockout mice, strongly implicating the A2BAR in this cardioprotective mechanism nih.govresearchgate.net. The attenuation of injury is associated with reduced troponin I plasma levels, a marker of myocardial tissue damage nih.gov.

Data from studies on myocardial infarct size reduction by this compound:

Model OrganismDose of this compoundEffect on Infarct SizeReference
Mouse (wild-type)Not specified in snippet nih.govDramatic attenuation nih.gov
RatNot specified in snippet nih.govDramatic attenuation nih.gov
Mouse (wild-type)2 mg/kg (intraperitoneal) medchemexpress.comAttenuates LPS-induced lung injury (related to inflammation in the context of injury) medchemexpress.com
Rabbit100 mcg/kg (intravenous) medchemexpress.comReduces infarction area just prior to reperfusion medchemexpress.com
Rat1.0 mg/kg nih.gov~25% reduction nih.gov

The mechanism underlying this attenuation involves the modulation of inflammatory responses and a phenotypic switch of macrophages to an anti-inflammatory M2 subset, along with reduced neutrophil infiltration after reperfusion researchgate.netnih.govfrontiersin.org. This anti-inflammatory effect appears to be mediated, at least in part, through the PI3K/Akt pathway researchgate.netnih.govfrontiersin.org. Studies have shown that this compound increases levels of phosphorylated Akt and IL-10 in the spleen, and its cardioprotective effects are absent in IL-10 knockout or splenectomized mice with reconstituted IL-10 knockout splenic leukocytes nih.gov.

Role in Ischemic Preconditioning

The role of A2BAR activation, particularly by agonists like this compound, in ischemic preconditioning (IPC) has been investigated, with some studies suggesting its involvement, especially in the later stages of protection researchgate.netnih.gov. While some research initially indicated that IPC failed in A2BAR knockout mice, suggesting mediation by this receptor, other studies did not find a dependence on A2BAR for acute IPC protection researchgate.netnih.govnih.gov. However, administration of this compound before ischemia has been shown to reduce myocardial infarct size, supporting a role for the A2BAR in cardioprotection, potentially through mechanisms relevant to preconditioning researchgate.netnih.gov. The A2BAR may contribute to IPC dependent on the induction of stress-responsive genes nih.gov. Activation of A2BAR at reperfusion may be necessary for protection by activating reperfusion injury survival kinases (RISK) like Akt and ERK1/2 nih.gov.

Direct Effects on Cardiac Contractility and Hemodynamics

Studies on the direct effects of this compound on cardiac contractility have yielded varying results. Some research indicates that this compound can induce coronary flow-independent increases in contractility nih.gov. However, other studies using selective A2BAR agonists, including this compound, did not find a significant effect on cardiac contractility within the same concentration range that other adenosine (B11128) receptor agonists showed effects biorxiv.org. Despite some observed modest positive inotropic effects, this compound did not appear to alter isoproterenol-induced contractile responses nih.gov. Regionally selective cardiovascular responses to this compound have been observed, with significant increases in heart rate and vascular conductance in the renal and mesenteric vascular beds, but not in the hindquarters, in conscious rats nih.gov. The tachycardia induced by this compound may involve direct stimulation of sympathetic activity via cardiac β1-adrenoceptors nih.gov.

Modulation of Vascular Responses (e.g., Renal Vasodilation)

This compound has been shown to modulate vascular responses, notably inducing vasodilation in specific vascular beds. In conscious rats, this compound significantly increased vascular conductance in the renal and mesenteric arteries nih.govresearchgate.net. Studies in isolated rat kidneys have confirmed that this compound induces renal vasodilation in a concentration-dependent manner, and this effect is mediated by the A2BAR biorxiv.orgbiorxiv.org. The potency of this compound in inducing renal vasodilation was found to be lower than that of other A2BAR agonists in some studies biorxiv.org. This regional selectivity in inducing vasodilation suggests that A2BAR agonists like this compound could be therapeutically relevant for conditions like acute kidney injury nih.gov.

Data on renal vasodilation potency (pEC50) in methoxamine-stimulated rat kidneys:

CompoundpEC50 (nM)Reference
VCP74610.1 ± 0.3 biorxiv.orgbiorxiv.org
This compound9.4 ± 0.4 biorxiv.orgbiorxiv.org
Neladenoson8.4 ± 0.2 biorxiv.orgbiorxiv.org

Implications in Atherosclerosis

Research suggests that A2BAR activation by agonists such as this compound may have beneficial implications in atherosclerosis. Studies in ApoE knockout mice treated with this compound showed reduced atherosclerotic plaque formation and decreased circulating plasma lipid levels (cholesterol and triglycerides) nih.gov. This reduction in lipids and atherosclerosis was not observed in A2BAR, ApoE double knockout mice, indicating a specific effect mediated through the A2BAR nih.gov. The mechanism may involve the regulation of liver lipid synthesis, potentially through the SREBP-1 pathway nih.gov. These findings suggest that targeting the A2BAR with agonists like this compound could be a therapeutic approach for reducing atherosclerosis and associated risk factors nih.govnih.gov.

Data on the effects of this compound on plasma lipids and atherosclerosis in ApoE KO mice:

ParameterVehicle GroupThis compound Groupp-valueReference
Plasma CholesterolElevated (vs. WT)Reduced0.0148 nih.gov
Plasma TriglyceridesElevated (vs. WT)Reduced0.0152 nih.gov
Aortic Atherosclerotic PlaquesElevated (vs. WT)Reduced0.0188 (aorta), 0.0379 (arch) nih.gov

Inflammation and Immune System Regulation

This compound has been shown to modulate inflammation and immune responses, primarily through its action on A2BAR. Activation of A2BAR by this compound has demonstrated anti-inflammatory effects in various models nih.govfrontiersin.orgaai.orgmdpi.comnih.gov. For instance, in a model of LPS-induced lung injury, this compound attenuated lung inflammation and pulmonary edema in wild-type mice, an effect not seen in A2BAR knockout mice medchemexpress.comaai.org. This anti-inflammatory action involves the reduction of pro-inflammatory cytokines like TNF-α and an increase in anti-inflammatory mediators like IL-10 nih.govnih.gov. This compound decreases fMLP-induced superoxide (B77818) production in neutrophils at low concentrations rndsystems.comtocris.com. The compound can influence macrophage phenotype switching towards an anti-inflammatory M2 subset via the PI3K/Akt pathway researchgate.netnih.govfrontiersin.org. While A2BAR activation is generally associated with dampening inflammation, the receptor's role can be complex and context-dependent, with reports of both pro- and anti-inflammatory reactions depending on the cell type nih.gove-century.usresearchgate.net. Some studies suggest that this compound may enhance the function of chimeric antigen receptor (CAR)-modified T cells, potentially through mechanisms independent of the A2BAR frontiersin.org.

Attenuation of Acute Lung Injury (Endotoxin-Induced, Trauma/Hemorrhagic Shock)

Studies have indicated that this compound can attenuate acute lung injury (ALI) induced by endotoxin (B1171834) or trauma-hemorrhagic shock. In murine models of endotoxin-induced ALI, administration of this compound has been shown to reduce pulmonary inflammation and edema aai.orgresearchgate.net. This protective effect appears to be mediated, at least in part, through pulmonary A2BAR signaling, as the treatment was ineffective in A2BAR-deficient mice aai.org.

In a murine model of trauma-hemorrhagic shock-induced lung injury, activation of the A2BAR with this compound conferred lung protection frontiersin.orgnih.gov. This protection was evidenced by attenuated lung injury, marked by reduced lung permeability and creatine (B1669601) kinase levels in the plasma frontiersin.orgnih.gov. Aerosolized administration of this compound has also been shown to attenuate pulmonary pathophysiology after ALI and trauma-hemorrhagic shock-induced lung injury uni-muenchen.de. While some studies show a decrease in microvascular permeability and neutrophil migration into the pulmonary interstitium, leading to reduced inflammation and edema in ALI models researchgate.net, a rat model of trauma-hemorrhagic shock showed that this compound reduced pulmonary permeability but did not alleviate neutrophil infiltration and inflammation in the lung researchgate.net.

Regulation of Neutrophil Function and Superoxide Production

This compound has been observed to regulate neutrophil function, specifically impacting superoxide production. At low concentrations (1-10 nM), this compound has been shown to decrease fMLP-induced superoxide production in neutrophils tocris.comrndsystems.comnih.gov. This inhibitory effect on superoxide generation by murine neutrophils involves the A2BAR, as demonstrated in experiments using neutrophils from A2BAR gene knockout mice nih.gov.

However, the effect of this compound on superoxide production can be biphasic, with higher concentrations (1-10 µM) sometimes stimulating fMLP-induced superoxide production in murine neutrophils, an effect attributed to an adenosine receptor-independent mechanism nih.gov. The inhibitory effect of this compound on superoxide production in neutrophils primed with TNF-α or isolated from LPS-treated mice was found to be more modest compared to naive neutrophils nih.gov.

Below is a data table summarizing the effect of this compound on fMLP-stimulated superoxide production in murine neutrophils:

This compound ConcentrationEffect on fMLP-Stimulated Superoxide ProductionReference
1-10 nMDecreased (~50% inhibition at 10 nM) nih.gov
1-10 µMIncreased (>50% increase at 10 µM) nih.gov

Macrophage Phenotype Modulation (e.g., M2 Polarization)

This compound has been shown to influence macrophage phenotype, promoting polarization towards the anti-inflammatory M2 subset. In the context of myocardial reperfusion injury, this compound treatment significantly restored macrophage polarization to an M2 phenotype nih.gov. This modulation of macrophage phenotype by this compound appears to occur via the PI3K/Akt pathway nih.gove-century.us. Activation of the A2BAR has been shown to modulate macrophage phenotype to an anti-inflammatory M2 subset and increase IL-10 expression in cultured macrophages and dendritic cells nih.gov. Intracellular ATP released and metabolized to adenosine can promote M2 macrophage polarization through A2BAR activation researchgate.net.

Impact on Cytokine and Chemokine Production (e.g., IL-6, IL-10, CCL2)

This compound influences the production of various cytokines and chemokines. In models of endotoxin-induced lung injury, pretreatment with this compound significantly attenuated LPS-elicited increases in pulmonary IL-6 levels aai.org.

This compound has also been shown to stimulate the production of IL-10 and chemokine (C-C motif) ligand 2 (CCL2, also known as MCP-1) in tumor tissue medchemexpress.comnih.gov. Activation of the A2BAR has been reported to augment IL-10 levels in monocytes/macrophages nih.gov. This aligns with the observation that this compound promotes an anti-inflammatory environment, as IL-10 is an anti-inflammatory cytokine.

Broader Anti-Inflammatory Effects in Tissue Protection

Beyond specific cellular effects, this compound exhibits broader anti-inflammatory and tissue-protective effects. Its role as an A2BAR agonist contributes to dampening inflammation and promoting tissue protection in various models of injury and stress wikipedia.orgresearchgate.net.

In models of intestinal ischemia/reperfusion injury, this compound treatment protected against intestinal injury, inflammation, and permeability dysfunction in wild-type mice aai.orgaai.org. The therapeutic effects were abolished in A2BAR gene-targeted mice, highlighting the receptor's critical role aai.org. An anti-inflammatory and tissue protective effect of A2BAR signaling, mediated by agonists like this compound, has also been observed in models of acute intestinal inflammation aai.org.

Activation of the A2BAR has been shown to decrease vascular leakage in the setting of hypoxia-induced vascular leakage or acute kidney injury aai.org. In a model of acute lung injury, aerosolized this compound treatment was associated with attenuated pulmonary edema, improved histologic lung injury, and dampened lung inflammation mdpi.com.

Metabolic and Endocrine System Homeostasis

Research suggests a role for this compound and A2BAR activation in modulating metabolic processes, particularly glucose homeostasis and obesity.

Metabolic and Endocrine System Homeostasis

Modulation of Glucose Homeostasis and Obesity

Studies using diet-induced obesity murine models have investigated the role of the A2BAR in mediating metabolic homeostasis. In these models, A2BAR knockout mice fed a high-fat diet developed greater obesity and exhibited hallmarks of type 2 diabetes, including delayed glucose clearance and augmented insulin (B600854) levels, compared to control mice nih.govahajournals.orgresearchgate.net.

Pharmacological activation of the A2BAR with this compound has shown beneficial effects on glucose homeostasis and obesity in these models. Administration of this compound to mice on a high-fat diet has been shown to restore insulin receptor substrate 2 (IRS-2) levels and ameliorate type 2 diabetes nih.govahajournals.orgresearchgate.net. Intraperitoneal injection of this compound during high-fat diet feeding lowered fasting glucose levels and improved glucose and insulin tolerance mdpi.com.

The A2BAR appears to regulate IRS-2 expression, and impaired insulin signaling, indicated by reduced tissue Akt phosphorylation, is observed in A2BAR knockout mice nih.govahajournals.orgresearchgate.net. A2BAR regulation of SREBP-1 expression, a repressor of IRS-2, is also implicated in these metabolic effects nih.govahajournals.orgresearchgate.net. Furthermore, activation of the A2BAR with this compound has been shown to inhibit adipogenesis in ex vivo stromal vascular cells isolated from subcutaneous inguinal adipose tissue, an effect dependent on the induction of Krüppel-like factor 4 (KLF4) mdpi.com.

The following table summarizes key findings regarding the impact of A2BAR deficiency and this compound treatment on metabolic parameters in high-fat diet-fed mice:

Intervention/ConditionEffect on ObesityEffect on Glucose ClearanceEffect on Insulin LevelsEffect on IRS-2 Levels
A2BAR Knockout (HFD)Greater ObesityDelayedAugmentedImpaired
This compound Treatment (HFD)Not specifiedAmeliorated T2D hallmarksAmeliorated T2D hallmarksRestored

In obese human subjects, A2BAR expression has been found to correlate strongly with IRS-2 expression, suggesting the potential relevance of these findings to human metabolism nih.govahajournals.orgresearchgate.net.

Improvement of Erectile Function in Diabetic Animal Models

Studies in diabetic animal models have investigated the potential of this compound to improve erectile function. Diabetic rats, often used as a model for erectile dysfunction (ED), exhibit attenuated erectile responses compared to control rats jst.go.jpjst.go.jpresearchgate.netscience.gov. This is associated with significantly reduced expression levels of ADORA2B protein and mRNA in the penile tissues of diabetic rats jst.go.jpjst.go.jp.

Treatment with this compound has been shown to improve erectile function in these diabetic ED rats jst.go.jpjst.go.jpresearchgate.netscience.gov. Functional evaluations measuring intracavernosal pressure (ICP) demonstrated that this compound treatment significantly increased maximal ICP, total ICP, and the slope of the ICP increase, indicating an improvement in erectile response jst.go.jp. These findings suggest that impaired A2B adenosine signaling contributes to the pathological mechanisms of diabetic ED, and enhancing ADORA2B signaling with an agonist like this compound may offer a therapeutic possibility for treating this condition jst.go.jpjst.go.jpresearchgate.netscience.gov. This compound was shown to function as an ADORA2B agonist in this model, increasing cAMP levels in penile tissues jst.go.jp.

Effects on Endocrine Function in High-Fat Diet Models

Based on the available search results, there is no specific information detailing the effects of this compound on endocrine function in high-fat diet models.

Oncology and Tumor Microenvironment

This compound has been investigated for its effects within the context of oncology and the tumor microenvironment, primarily due to the role of A2BAR signaling in cancer progression.

Modulation of Cancer Cell Proliferation and Migration (e.g., MDA-MB-231, Prostate Cancer Cells)

Activation of the A2BAR by this compound has been shown to influence the behavior of various cancer cell lines. Studies have revealed that this compound stimulates both the proliferation and migration of MDA-MB-231 breast cancer cells scholaris.capreprints.orgmdpi.commdpi.com. MDA-MB-231 cells are noted to have heightened levels of A2B adenosine receptors as their only subtype of adenosine receptor scholaris.ca. In prostate cancer cells, A2BAR is often highly expressed, and its activation by agonists like this compound promotes cell proliferation preprints.orgmdpi.comresearchgate.net. While some research indicates A2B receptor activation might inhibit ERK1/2 phosphorylation and lead to an anti-proliferative action in ER-negative MDA-MB-231 cells, more recent studies suggest enhanced MAPK signaling via A2B receptor activation promotes tumor progression universiteitleiden.nl.

Impact on Tumor Growth and Angiogenesis in Preclinical Models

Preclinical studies using animal models have demonstrated that this compound can impact tumor growth. In a mouse model of melanoma, treatment with this compound, as a selective A2BAR agonist, resulted in increased melanoma growth mdpi.comresearchgate.netnih.govresearchgate.net. A2BAR signaling is considered a significant pathway contributing to solid tumor growth and angiogenesis preprints.orgmdpi.com. Adenosine, the natural ligand for adenosine receptors including A2BAR, is known to promote angiogenesis by stimulating the production of vascular endothelial growth factor (VEGF) and encouraging the migration and growth of endothelial cells mdpi.com. This compound has been shown to induce the expression of VEGF-A in tumors mdpi.com.

Regulation of the Tumor Immune Microenvironment

The tumor immune microenvironment is a complex system where adenosine and its receptors play a significant role in modulating immune cell function.

This compound has a notable influence on myeloid-derived suppressor cells (MDSCs), a heterogeneous population of immature myeloid cells known for their immunosuppressive capabilities nih.govaai.org. In melanoma-bearing mice, treatment with this compound leads to an increased accumulation of tumor-associated MDSCs, specifically identified as CD11b+Gr1+ cells medchemexpress.commdpi.comnih.govtandfonline.com. This increase in MDSCs is linked to higher levels of immune regulatory mediators such as interleukin-10 (IL-10) and monocyte chemoattractant protein 1 (MCP-1) within the tumor tissue medchemexpress.commdpi.comnih.govtandfonline.com. Depletion of these CD11b+Gr1+ cells has been shown to completely reverse the pro-tumor activity observed with this compound treatment mdpi.comnih.gov. Furthermore, this compound has been found to significantly enhance the immunosuppressive activity of polymorphonuclear MDSCs (PMN-MDSCs) aai.org.

Summary of Effects of this compound

Biological ProcessEffectModel/Context
Erectile FunctionImprovementDiabetic rat models
Cancer Cell ProliferationStimulation (MDA-MB-231, Prostate Cancer Cells)In vitro (MDA-MB-231, Prostate Cancer)
Cancer Cell MigrationStimulation (MDA-MB-231)In vitro (MDA-MB-231)
Tumor GrowthIncreasedMouse melanoma model
AngiogenesisPromotion (via A2BAR signaling, increased VEGF-A expression)Preclinical models, Tumor microenvironment
Myeloid-Derived Suppressor Cells (MDSCs)Increased accumulation (tumor-associated), Enhanced immunosuppressionMouse melanoma model, Newborn MDSCs
Immune Regulatory Mediators (IL-10, MCP-1)Increased levelsTumor tissue (associated with increased MDSCs)
Effects on T Cell Function and Immunosuppression

Studies indicate that this compound can influence T cell function, although its role in immunosuppression appears complex and potentially context-dependent. While adenosine itself is known to contribute to immunosuppression in the tumor microenvironment, primarily via A2A receptors, the direct effects of this compound on general T cell function and immunosuppression are still being elucidated bmj.com. Some research suggests that A2BAR activation might exert immunosuppressive effects in the tumor microenvironment by promoting the accumulation of myeloid-derived suppressor cells (MDSCs) tandfonline.commdpi.com. For instance, intratumoral administration of this compound in a melanoma model increased tumor-infiltrating MDSCs and enhanced melanoma progression tandfonline.com. This pro-tumor activity associated with this compound was linked to increased levels of immune regulatory mediators such as IL-10 and monocyte chemoattractant protein 1 (CCL2) tandfonline.com. Depletion of MDSCs was shown to reverse the tumor-promoting effect of this compound, supporting the hypothesis that MDSCs contribute to the A2BAR-mediated effects in this context tandfonline.com. Conversely, blocking A2BAR has been shown to stimulate T cell-mediated immunosurveillance by impairing MDSC influx tandfonline.com.

Enhancement of Chimeric Antigen Receptor (CAR) T Cell Antitumor Activity

Despite the potential immunosuppressive effects of A2BAR activation in some tumor contexts, this compound has demonstrated the ability to enhance the antitumor activity of Chimeric Antigen Receptor (CAR) T cells in specific settings tocris.comtandfonline.comnih.govcapes.gov.brmdpi.comresearchgate.netresearchgate.netnih.gov. Research using anti-CD133 and anti-HER2 CAR T cells showed that this compound significantly increased cytokine secretion, cytotoxicity, and proliferation of CAR T cells when co-cultured with target tumor cells in vitro nih.govresearchgate.netresearchgate.net. This enhancement of CAR T cell function by this compound was also observed in an immunosuppressive environment mimicked by the presence of an adenosine analog nih.gov. In a xenograft mouse model, the combination of this compound with anti-HER2 CAR T cells improved tumor clearance nih.govresearchgate.net. Interestingly, studies suggest that this enhancement of CAR T cell function by this compound might occur through a mechanism independent of the adenosine A2B receptor nih.govresearchgate.netnih.gov. Potential alternative targets, such as pyruvate (B1213749) kinase M (PKM) and Talin-1, were predicted to interact with this compound, suggesting off-target effects might be responsible for the observed CAR T cell enhancement nih.govnih.gov.

Research findings on the effects of this compound on CAR T cell activity include:

CAR T Cell TypeEffect of this compoundIn Vitro/In VivoReference
Anti-CD133 CAR T cellsIncreased cytokine secretion (IFN-γ, GM-CSF, TNF-α)In vitro nih.govresearchgate.net
Anti-CD133 CAR T cellsEnhanced cytotoxicity and proliferationIn vitro nih.gov
Anti-CD133 CAR T cellsRestored/enhanced activity in immunosuppressive environmentIn vitro nih.gov
Anti-HER2 CAR T cellsIncreased cytokine secretionIn vitro nih.gov
Anti-HER2 CAR T cellsEnhanced cytotoxicity and proliferationIn vitro nih.gov
Anti-HER2 CAR T cellsImproved tumor clearanceIn vivo nih.govresearchgate.net

Organ-Specific Protective and Functional Roles

Renal Protection from Ischemia-Reperfusion Injury

This compound has demonstrated protective effects against renal ischemia-reperfusion (IR) injury wikipedia.orgcapes.gov.brnih.govplos.orgscispace.com. Studies in mice subjected to renal ischemia showed that treatment with this compound dramatically improved renal function and histology capes.gov.brnih.gov. This protection was associated with a reduction in inflammatory cell accumulation and corresponding changes in tissue inflammation and nitric oxide production capes.gov.brnih.gov. The protective effects of this compound were abolished in A2BAR-deficient mice, suggesting that the A2BAR plays a crucial role in mediating this renal protection capes.gov.brnih.gov. The A2BAR has been found to be exclusively expressed within the reno-vasculature, and studies using bone marrow chimeras conferred kidney protection selectively to renal A2BARs capes.gov.brnih.gov.

Key findings in renal protection studies:

ModelTreatment with this compoundOutcomeReference
Murine renal IRYesImproved renal function and histology capes.gov.brnih.gov
Murine renal IRYesReduced inflammatory cell accumulation capes.gov.brnih.gov
Murine renal IRYesModulated tissue inflammation and nitric oxide production capes.gov.brnih.gov
A2BAR-deficient miceYesNo protection from renal IR injury capes.gov.brnih.gov
A2BAR bone marrow chimerasYesKidney protection conferred selectively to renal A2BARs capes.gov.brnih.gov

Anti-Ischemic Effects in Intestinal Tissues

This compound has also shown protective effects during gastrointestinal ischemia/reperfusion (IR) injury wikipedia.orgaai.orgnih.govnih.gov. In murine models of intestinal IR, treatment with this compound protected against intestinal injury, inflammation, and permeability dysfunction aai.orgnih.govnih.gov. Similar to the findings in renal IR, the therapeutic effects of this compound in intestinal IR were abolished in mice with targeted A2BAR gene deletion, highlighting the dependence on A2BAR signaling for this protective effect aai.orgnih.govnih.gov. Studies demonstrated selective induction of the A2BAR transcript in mucosal scrapings following murine intestinal IR, suggesting a role for this receptor in the endogenous response to injury aai.orgnih.govnih.gov.

Summary of effects in intestinal ischemia:

ModelTreatment with this compoundOutcomeReference
Murine intestinal IRYesProtection from intestinal injury aai.orgnih.govnih.gov
Murine intestinal IRYesReduced intestinal inflammation aai.orgnih.govnih.gov
Murine intestinal IRYesImproved intestinal permeability dysfunction aai.orgnih.govnih.gov
A2BAR-deficient miceYesNo protection from intestinal IR injury aai.orgnih.govnih.gov
Wild-type miceYes (various doses)Significant attenuation of injury (e.g., reduced ALT, AST, MPO, IL-6, IL-1) aai.org

Neuroprotective Properties in Transient Focal Brain Ischemia

Research indicates that this compound possesses neuroprotective properties in models of transient focal brain ischemia wikipedia.orgmdpi.comresearchgate.netnih.govj-stroke.orgnih.gov. In a rat model of transient middle cerebral artery occlusion (tMCAo), chronic administration of this compound improved neurological deficits and significantly reduced ischemic brain damage in both the cortex and striatum mdpi.comresearchgate.netnih.gov. The treatment also counteracted ischemia-induced neuronal death and reduced microglia activation and astrocyte alteration researchgate.netnih.gov. Furthermore, this compound decreased the expression of TNF-α and increased the expression of IL-10 in peripheral plasma, suggesting an anti-inflammatory mechanism researchgate.netnih.gov. Studies also showed that this compound reduced blood cell infiltration in the ischemic cortex and protected against blood-brain barrier (BBB) damage and hemorrhagic transformation exacerbated by tPA administration researchgate.netnih.govnih.gov. This protection was associated with increased expression of TIMP-1, inhibition of tPA-induced MMP activation, and prevention of tight junction protein degradation nih.gov.

Observed neuroprotective effects:

ModelTreatment with this compoundOutcomeReference
Rat transient focal brain ischemia (tMCAo)Chronic administrationImproved neurological deficits mdpi.comresearchgate.netnih.gov
Rat transient focal brain ischemia (tMCAo)Chronic administrationReduced ischemic brain damage (cortex and striatum) mdpi.comresearchgate.netnih.gov
Rat transient focal brain ischemia (tMCAo)Chronic administrationCounteracted neuronal death researchgate.netnih.gov
Rat transient focal brain ischemia (tMCAo)Chronic administrationReduced microglia activation and astrocyte alteration researchgate.netnih.gov
Rat transient focal brain ischemia (tMCAo)Chronic administrationDecreased TNF-α and increased IL-10 in plasma researchgate.netnih.gov
Rat transient focal brain ischemia (tMCAo)Chronic administrationReduced blood cell infiltration in ischemic cortex researchgate.netnih.gov
Rat transient focal brain ischemia (tMCAo) with tPAPost-treatmentReduced lesion volume, brain swelling, BBB disruption, and tPA-exacerbated hemorrhagic transformation nih.govj-stroke.org
Rat transient focal brain ischemia (tMCAo) with tPAPost-treatmentMitigated sensorimotor deficits nih.gov
Rat transient focal brain ischemia (tMCAo) with tPAPost-treatmentIncreased TIMP-1 expression, inhibited tPA-induced MMP activation, prevented tight junction protein degradation nih.gov

Regulation of Anion Secretion in Pancreatic Duct Epithelial Cells

This compound has been shown to regulate anion secretion in pancreatic duct epithelial cells nih.govnih.govresearchgate.nettokushima-u.ac.jpresearchgate.net. Studies using human pancreatic duct Capan-1 cell line demonstrated that this compound, as an A2B receptor agonist, increased equivalent short-circuit current (Isc) and whole-cell Cl- currents through cystic fibrosis transmembrane conductance regulator (CFTR) Cl- channels nih.govnih.govtokushima-u.ac.jpresearchgate.net. This effect was in contrast to the A2A receptor agonist CGS 21680, which had negligible effects nih.govnih.govtokushima-u.ac.jp. The increase in Isc stimulated by this compound was decreased by CFTRinh-172, a CFTR inhibitor, confirming the involvement of CFTR channels nih.govresearchgate.net. Furthermore, an A2B receptor antagonist inhibited the response of Isc to adenosine, supporting the role of A2B receptors in this process nih.govnih.gov. Immunohistochemical analysis indicated that A2A and A2B receptors colocalized with Ezrin in the luminal membranes of Capan-1 monolayers and in rat pancreatic ducts nih.govnih.gov. These findings suggest that luminal adenosine regulates anion secretion by activating CFTR Cl- channels via adenosine A2B receptors on the luminal membranes of pancreatic duct cells nih.govnih.govtokushima-u.ac.jp.

Effects on anion secretion:

Cell TypeTreatment with this compoundOutcomeReference
Human pancreatic duct Capan-1 cellsYesIncreased equivalent short-circuit current (Isc) nih.govtokushima-u.ac.jp
Human pancreatic duct Capan-1 cellsYesIncreased whole-cell Cl- currents through CFTR Cl- channels nih.govnih.govtokushima-u.ac.jpresearchgate.net
Human pancreatic duct Capan-1 cellsYes + CFTR inhibitorIncreased Isc decreased by inhibitor nih.govresearchgate.net
Human pancreatic duct Capan-1 cellsAdenosine + A2B antagonistResponse of Isc to adenosine inhibited by antagonist nih.govnih.gov
Rat pancreatic ductsA2A and A2B receptor localizationColocalization with Ezrin in luminal membranes nih.govnih.gov

Effects on Osteoclast Proliferation and Cell Cycle Regulation

Research indicates that this compound, a specific agonist of the adenosine A2B receptor (A2BAR), plays a role in modulating osteoclast proliferation and cell cycle progression. Studies have demonstrated that stimulation of A2BAR with this compound significantly reduces macrophage-colony stimulating factor (M-CSF)-mediated osteoclast proliferation in a time- and dose-dependent manner. bslonline.org This effect has been observed in both RAW264.7 cells and primary osteoclast precursors isolated from the bone marrow of mice femurs. bslonline.org

Specifically, treatment with this compound has been shown to decrease the proliferation of RAW264.7 cells and osteoclast precursor cells. bslonline.org The most pronounced effect was noted 48 hours after treatment with 5 μM this compound, resulting in a reduction in proliferation of more than 25% in RAW264.7 cells and over 15% in osteoclast precursor cells. bslonline.org

Beyond its effects on proliferation, A2BAR stimulation by this compound also influences the osteoclast cell cycle. bslonline.org It has been shown to induce cell arrest in the G1 phase, concurrently leading to a decrease in the number of cells in the G2/M phase. bslonline.orgmedchemexpress.com This cell cycle arrest in the G1 phase is suggested to contribute to the observed decrease in osteoclast proliferation. bslonline.org

Mechanistically, this compound treatment has been found to specifically inhibit the activation of Akt by M-CSF in RAW264.7 preosteoclasts. bslonline.orgmedchemexpress.commedchemexpress.com This inhibition of M-CSF-mediated Akt activation by A2BAR stimulation is believed to contribute to the reduced osteoclast proliferation and the induction of cell cycle arrest in the G1 phase. bslonline.orgmedchemexpress.com Notably, M-CSF-induced ERK1/2 activation was not affected by this compound treatment in these cells. bslonline.orgmedchemexpress.commedchemexpress.com

The inhibitory effect of this compound on osteoclast formation has also been observed in bone marrow precursors from both healthy human subjects and patients with multiple myeloma, with IC50 values in the low nanomolar range. nih.govnih.gov

Data Tables

Cell TypeTreatment (Concentration, Time)Effect on Proliferation
RAW264.7 cellsThis compound (5 μM, 48 h)Decreased (>25%)
Primary osteoclast precursorsThis compound (5 μM, 48 h)Decreased (>15%)
Cell LineTreatment (Concentration, Time)Effect on Cell Cycle
RAW264.7 preosteoclastsThis compound (5 μM, 24 h)Increased G1 phase accumulation, Decreased G2/M phase
RAW264.7 preosteoclastsThis compound (5 μM, 48 h)Arrest at G1 phase medchemexpress.commedchemexpress.com

Detailed Research Findings

Studies utilizing BrdU incorporation assays have quantitatively demonstrated the dose-dependent reduction in proliferation of RAW264.7 cells and primary osteoclast precursors upon treatment with this compound. bslonline.org The inhibitory effect becomes more pronounced with increasing concentrations of this compound. bslonline.org

Cell cycle analysis using techniques such as flow cytometry has revealed the specific impact of this compound on cell cycle distribution. Treatment with this compound leads to a notable increase in the percentage of cells in the G1 phase, indicative of a G1 phase arrest. bslonline.orgmedchemexpress.com This accumulation in G1 is accompanied by a corresponding decrease in the populations of cells in the S and G2/M phases. bslonline.orgmedchemexpress.com

Research Methodologies and Experimental Models in Bay 60 6583 Studies

In Vitro Cellular Systems and Assays

In vitro studies have been fundamental to understanding the molecular interactions and cellular responses elicited by BAY 60-6583. These investigations have utilized a variety of cell lines and sophisticated biochemical and molecular techniques to dissect its mechanism of action.

To investigate the selectivity and potency of this compound, researchers have extensively used recombinant cell lines, such as Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells. researchgate.netnih.gov These cells are genetically engineered to express specific human adenosine (B11128) receptor (AR) subtypes, including A1, A2A, and A2B. This approach allows for the study of the compound's interaction with a single receptor type in a controlled cellular environment, devoid of the complexities of native tissues with multiple receptor subtypes.

In CHO cells expressing recombinant human A1, A2A, or A2B receptors, this compound demonstrated high potency for the A2B receptor, with an EC50 value of 3 nM for receptor activation. medchemexpress.com In contrast, its activity at A1 and A2A receptors was significantly lower, with EC50 values greater than 10,000 nM. medchemexpress.comnih.gov Studies in HEK293 cells overexpressing the A2B receptor have shown that the efficacy of this compound in stimulating cAMP accumulation is dependent on the receptor expression level. nih.govmdpi.com At low expression levels, it acts as a partial agonist, while at higher expression levels, it behaves as a full agonist. mdpi.com

Cell LineReceptor ExpressedAssay TypeKey Finding for this compoundReference
CHOHuman A1, A2A, A2B ARsReceptor ActivationEC50 >10,000 nM for A1/A2A; EC50 = 3 nM for A2B medchemexpress.comnih.gov
HEK293Human A2B ARcAMP AccumulationEfficacy correlates with A2B receptor expression level nih.govmdpi.com
HEK293Gα protein subunitsCalcium MobilizationCan induce calcium mobilization via Gα15 activation at high A2B AR expression levels nih.gov

To understand the effects of this compound in a more physiologically relevant context, a variety of native cell lines and primary cells that endogenously express the A2B adenosine receptor have been employed.

Jurkat T cells , a human T lymphocyte cell line, have been used to demonstrate the partial agonist and potential antagonist activity of this compound. In these cells, this compound was found to antagonize the effects of adenosine and NECA in cAMP accumulation assays. researchgate.netnih.gov

In the context of cancer research, cell lines such as the triple-negative breast cancer cell line MDA-MB-231 and the prostate cancer cell line PC-3 have been utilized. mdpi.com In MDA-MB-231 cells, activation of the A2B receptor by this compound was shown to stimulate cell proliferation and migration. mdpi.complos.org Similarly, in PC-3 cells, A2B receptor activation promotes cell proliferation. mdpi.com

RAW264.7 preosteoclasts have been used as a model to study the role of A2B receptor activation in bone metabolism. In these cells, this compound was found to inhibit M-CSF-mediated Akt activation, leading to a decrease in osteoclast proliferation. medchemexpress.combslonline.org

The human lung adenocarcinoma cell line A549 has been employed to investigate the role of A2B receptors in the pulmonary system. researchgate.netfrontiersin.org

Human Microvascular Endothelial Cells (HMEC-1) have been used to study the involvement of A2B receptors in angiogenesis. mdpi.com

Primary cells, such as rabbit ventricular myocytes , have been crucial in demonstrating the cardioprotective effects of this compound. nih.gov

A suite of molecular and biochemical techniques has been essential for dissecting the signaling pathways modulated by this compound.

Western blotting and quantitative polymerase chain reaction (qPCR) are standard methods used to assess the expression levels of adenosine receptors and downstream signaling molecules at the protein and mRNA levels, respectively. For instance, these techniques have been used to confirm the expression of the A2B adenosine receptor in various cell types and tissues, such as penile tissue in diabetic rats, providing a basis for functional studies with this compound. ebi.ac.ukjst.go.jp In studies involving RAW264.7 preosteoclasts, Western blot analysis revealed that this compound specifically inhibited the M-CSF-induced activation of Akt, a key signaling molecule in cell proliferation. medchemexpress.combslonline.org

Cyclic AMP (cAMP) accumulation assays are a cornerstone for studying the functional activity of Gs-coupled receptors like the A2B adenosine receptor. These assays directly measure the intracellular levels of cAMP produced upon receptor activation. Numerous studies have utilized this assay to characterize this compound's agonistic properties. In recombinant cell lines, this compound stimulates cAMP accumulation in a concentration-dependent manner. researchgate.netnih.gov However, in native cells like Jurkat T cells, it has been shown to act as a partial agonist, and can even antagonize the cAMP accumulation induced by full agonists like adenosine and NECA. researchgate.netnih.govrndsystems.com

Cell TypeAssay ConditionEffect of this compoundReference
CHO cells expressing hA2B ARcAMP AccumulationPotent agonist researchgate.netmedchemexpress.com
HEK293 cells with varying hA2B AR expressioncAMP AccumulationPartial to full agonist depending on expression level researchgate.netnih.govmdpi.com
Jurkat T cellscAMP AccumulationAntagonized the effect of NECA and adenosine researchgate.netnih.govebi.ac.uk
A549 cellscAMP ProductionIncreased cAMP levels researchgate.netfrontiersin.org

Calcium mobilization assays are employed to investigate the coupling of receptors to Gq-family G proteins, which leads to an increase in intracellular calcium levels. The A2B adenosine receptor is known to couple to Gq proteins in addition to Gs. Studies using HEK293 cells have shown that while full agonists like adenosine and NECA can induce calcium mobilization, the partial agonist this compound generally does not produce a significant calcium signal at native A2B receptor expression levels. researchgate.netnih.govnih.gov However, in HEK293 cells overexpressing both the A2B receptor and the Gα15 protein subunit, this compound was able to induce calcium mobilization, indicating that its ability to activate this pathway is highly dependent on the cellular context and receptor density. nih.gov

Molecular and Biochemical Techniques

Immunohistochemistry and Immunofluorescence (receptor localization, tissue markers)

Immunohistochemistry and immunofluorescence techniques have been pivotal in localizing the adenosine A2B receptor (A2BAR), the primary target of this compound, and other relevant tissue markers in various experimental models. These methods provide crucial spatial information about receptor distribution and cellular changes in response to this compound treatment.

In a mouse model of schizophrenia, immunohistochemical analysis was used to detect Myelin Basic Protein (MBP), a specific marker for the myelin sheath in the cerebral cortex. spandidos-publications.com This study demonstrated that administration of this compound significantly mitigated the decrease in MBP staining caused by the disease model, indicating a protective effect on myelination. spandidos-publications.com Immunofluorescence double staining for CC-1 and Olig2, markers for mature oligodendrocytes, further revealed that this compound treatment increased the number of mature oligodendrocytes. spandidos-publications.com

In studies on pancreatic duct cells, immunohistochemical analysis showed that A2A and A2B receptors colocalized with Ezrin, an A-kinase anchoring protein, in the luminal membranes of Capan-1 monolayers and in rat pancreatic ducts. nih.gov This localization is critical for understanding the role of adenosine signaling in pancreatic secretion. Furthermore, immunofluorescence techniques have been employed to demonstrate the expression of A2B receptors in primary dorsal root ganglion neuron monocultures. nih.gov

Confocal microscopy, a sophisticated immunofluorescence technique, has been used to analyze the myelination index in co-cultures of dorsal root ganglion neurons and oligodendrocyte precursor cells. In these studies, this compound was found to increase the myelination index. nih.gov Additionally, immunofluorescence has been used to study the intracellular localization of A2BAR in rat cardiomyocytes, revealing evidence for its presence within the cell. nih.govresearchgate.net In studies of acetaminophen-induced liver injury, immunofluorescence with confocal microscopy was used to track the translocation of A2BAR to mitochondria in mouse liver cells. researchgate.net

Flow Cytometry (cell proliferation, cytokine production, immune cell phenotyping)

Flow cytometry is a versatile technique extensively used in studies involving this compound to analyze various cellular parameters, including cell proliferation, cytokine production, and the phenotype of immune cells.

In the context of cancer immunotherapy, flow cytometry has been instrumental in assessing the impact of this compound on Chimeric Antigen Receptor (CAR) T cells. To measure cell proliferation, CAR T cells were labeled with Carboxyfluorescein succinimidyl ester (CFSE) and co-cultured with target tumor cells. The dilution of CFSE, indicative of cell division, was analyzed by flow cytometry, which showed that this compound treatment enhanced the proliferative ability of CAR T cells upon stimulation. nih.gov

Flow cytometry has also been employed to analyze the cell cycle in breast cancer stem cells. nih.gov Treatment with this compound led to cell cycle arrest, which was quantified using this technique. nih.gov Similarly, in studies on liver fibrosis, flow cytometry was used to analyze the cell cycle and apoptosis of hepatic stellate cells. frontiersin.orgfrontiersin.org

For immune cell phenotyping, flow cytometry has been used to identify and quantify specific cell populations. In a mouse model of melanoma, tumor-infiltrating CD11b+Gr1+ myeloid-derived suppressor cells (MDSCs) were assessed by flow cytometry in tumor lesions. semanticscholar.orgresearchgate.net Treatment with this compound was found to promote the accumulation of these immunosuppressive cells. semanticscholar.orgresearchgate.net Furthermore, in studies on the role of adenosine in T cell function, flow cytometry was used to measure cytokine production (specifically IFN-γ) and to assess the functional avidity of virus-specific CD8+ T cells. nih.gov It was also used to evaluate metabolic parameters such as glucose uptake by measuring the fluorescence of 2-NBDG. nih.gov In another study, flow cytometry was used to confirm that a fluorescently labeled ligand could selectively label endogenous A2B receptors on human macrophages. nih.gov

Measurement of Superoxide (B77818) Production

The effect of this compound on superoxide production, a key reactive oxygen species, has been investigated in different cell types, often in the context of inflammation and cardioprotection. One study reported that this compound produced a biphasic effect on fMLP-stimulated superoxide production in neutrophils. axonmedchem.com At low concentrations (1-10 nM), it was found to decrease fMLP-induced superoxide production. tocris.com

In rabbit cardiomyocytes, the generation of reactive oxygen species by mitochondria was measured using a fluorescent dye. nih.govnih.gov In this model, this compound was shown to block the increased superoxide generation induced by rotenone, a mitochondrial complex I inhibitor. nih.govnih.gov This effect was found to be mediated through a signaling pathway involving Gi/o proteins, ERK, PI3K, and NOS. nih.gov

Electrophysiological Techniques (e.g., whole-cell Cl- currents, patch clamp)

Electrophysiological techniques, particularly patch clamp and whole-cell current recordings, have been crucial in elucidating the mechanisms by which this compound influences ion channel activity. plymsea.ac.ukuni-regensburg.denih.gov

In studies on human pancreatic duct Capan-1 epithelial cells, the gramicidin-perforated patch-clamp technique was used to measure whole-cell Cl- currents. nih.govresearchgate.net Application of this compound was found to increase these currents, which were identified as flowing through the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Cl- channels. nih.gov This suggests a role for A2B receptor activation by this compound in regulating anion secretion in the pancreas. nih.govku.dk

In another study, patch clamp methods were used to measure cation flux through cAMP-gated channels in HEK 293 cells stably transfected with human A2B adenosine receptors. nih.govnih.gov this compound was shown to increase cAMP levels, as detected by the current through these channels. nih.govnih.gov Furthermore, in dorsal root ganglion neurons, patch-clamp recordings demonstrated that selective activation of A2B receptors by this compound enhanced neuronal excitability, as evidenced by increased action potential firing and a depolarized resting membrane potential. nih.gov

Cytokine and Chemokine Quantification (e.g., AlphaLISA kit)

The quantification of cytokines and chemokines is a common method to assess the immunomodulatory effects of this compound. A frequently used method for this purpose is the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) kit.

In studies investigating the effects of this compound on CAR T cell function, AlphaLISA kits were used to detect the secretion of various cytokines, including Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Granulocyte-macrophage colony-stimulating factor (GM-CSF). nih.gov These experiments revealed that this compound significantly increased the production of these cytokines by activated CAR T cells. nih.govresearchgate.netresearchgate.net

In a mouse model of melanoma, treatment with this compound led to significantly increased levels of Interleukin-10 (IL-10) and Monocyte Chemoattrapictant Protein-1 (MCP-1) in the tumor tissue. semanticscholar.org In a model of acute lung injury, this compound treatment was associated with increased pulmonary IL-10 levels. jci.org Conversely, in a model of myocardial infarction, the off-target effects of this compound were noted, as it inhibited IFN-γ release from activated T cells isolated from A2bR knockout mice, an effect unrelated to A2bR activation. ahajournals.org

In Vivo Animal Models

Rodent Models of Disease

This compound has been extensively studied in various rodent models of disease to evaluate its therapeutic potential. These models have provided valuable insights into the compound's effects in a complex physiological system.

In a rat model of transient focal brain ischemia, chronic treatment with this compound significantly reduced the infarct area and volume in both the striatum and cortex. nih.gov It also improved neurological deficits and reduced neuroinflammation. nih.gov In a mouse model of myocardial ischemia, this compound was shown to be cardioprotective by attenuating the infarct size. tocris.com

The compound has also been investigated in models of lung injury. In a mouse model of ventilator-induced lung injury (VILI), pretreatment with this compound improved survival, reduced albumin leakage, and attenuated pulmonary inflammation. jci.org Similar protective effects were observed in a model of endotoxin-induced acute lung injury. jci.orgmedchemexpress.com

In the context of cancer, a mouse model of melanoma was used to demonstrate that this compound treatment enhanced tumor growth, an effect associated with the accumulation of myeloid-derived suppressor cells. semanticscholar.orgresearchgate.netmdpi.com However, in a xenograft mouse model of HER2-positive cancer, the combination of this compound with anti-HER2 CAR T cells improved tumor clearance. researchgate.net

Other rodent models where this compound has been studied include a mouse model of atherosclerosis, where it reduced atherosclerotic plaque formation and circulating plasma lipids. ahajournals.org In a mouse model of liver fibrosis, this compound was shown to alleviate the condition. frontiersin.org A mouse model of schizophrenia was used to demonstrate that this compound protects against demyelination and improves learning and memory. spandidos-publications.com

Table 1: Summary of Research Findings for this compound in Various Experimental Models

Methodology/Model Key Findings with this compound References
Immunohistochemistry/ Immunofluorescence Mitigated decrease in Myelin Basic Protein in a mouse model of schizophrenia; Increased number of mature oligodendrocytes; Colocalized with Ezrin in pancreatic duct cells; Increased myelination index in neuronal co-cultures. spandidos-publications.comnih.govnih.gov
Flow Cytometry Enhanced proliferation of CAR T cells; Induced cell cycle arrest in breast cancer stem cells; Promoted accumulation of myeloid-derived suppressor cells in a melanoma model. nih.govnih.govsemanticscholar.org
Superoxide Production Decreased fMLP-induced superoxide production in neutrophils at low concentrations; Blocked rotenone-induced superoxide generation in cardiomyocytes. tocris.comnih.govnih.gov
Electrophysiological Techniques Increased whole-cell Cl- currents through CFTR channels in pancreatic duct cells; Increased cAMP levels in HEK 293 cells; Enhanced excitability of dorsal root ganglion neurons. nih.govnih.govnih.govnih.gov
Cytokine Quantification (AlphaLISA) Increased secretion of IFN-γ, TNF-α, and GM-CSF by activated CAR T cells. nih.govresearchgate.net

| Rodent Models of Disease | Reduced infarct size in brain and myocardial ischemia models; Attenuated lung injury; Enhanced tumor growth in a melanoma model but improved tumor clearance with CAR T cells in a xenograft model; Reduced atherosclerosis; Alleviated liver fibrosis; Protected against demyelination in a schizophrenia model. | spandidos-publications.comfrontiersin.orgsemanticscholar.orgjci.orgnih.govresearchgate.netahajournals.org |

Table 2: List of Compounds Mentioned

Compound Name
2-NBDG
This compound
Carboxyfluorescein succinimidyl ester (CFSE)
CC-1
Ezrin
Granulocyte-macrophage colony-stimulating factor (GM-CSF)
Interferon-gamma (IFN-γ)
Interleukin-10 (IL-10)
Monocyte Chemoattractant Protein-1 (MCP-1)
Myelin Basic Protein (MBP)
Olig2
Rotenone
Diabetic Rats (Streptozocin-Induced) for Erectile Dysfunction

The streptozocin (B7790348) (STZ)-induced diabetic rat model is a well-established and reliable animal model for studying erectile dysfunction (ED) secondary to diabetes. jst.go.jp This model is created by injecting rats with streptozocin, which induces a state of type 1 diabetes, leading to complications such as ED. jst.go.jpbohrium.com Research has shown that in these diabetic rats, the expression levels of both the protein and mRNA for the A2B adenosine receptor (ADORA2B) are significantly lower in penile tissues compared to healthy control rats. jst.go.jpnih.gov

Functionally, these diabetic rats exhibit a markedly decreased erectile response to electrical stimulation of the cavernous nerve, as measured by intracavernosal pressure (ICP). jst.go.jp However, treatment with this compound has been shown to improve erectile function in this model. jst.go.jpnih.gov A single intravenous injection of this compound administered before ICP measurement led to an enhanced erectile response. jst.go.jp This suggests that enhancing the signaling of the A2B adenosine receptor may be a viable therapeutic strategy for diabetic ED. jst.go.jpnih.gov The compound was observed to increase levels of cyclic AMP (cAMP) in the penile tissues of both diabetic and control rats, confirming its activity as an ADORA2B agonist in this model. jst.go.jp While this compound treatment improved erectile function, it did not fully restore it to the levels of control rats, which may be due to the reduced expression of ADORA2B in the diabetic tissues and other underlying pathological mechanisms of diabetic ED. jst.go.jp

ModelKey FindingsOutcome of this compound Treatment
Streptozocin-Induced Diabetic RatsReduced expression of ADORA2B protein and mRNA in penile tissue. jst.go.jpebi.ac.uk Decreased erectile response to cavernous nerve stimulation. jst.go.jpImproved erectile function. jst.go.jpnih.govebi.ac.uk Increased cAMP levels in penile tissue. jst.go.jp
Mouse Models of Myocardial Ischemia

Mouse models of myocardial ischemia are crucial for investigating the cardioprotective effects of various compounds. In these models, this compound, a selective agonist for the A2b adenosine receptor (Adora2b), has demonstrated a significant ability to reduce the size of myocardial infarcts. nih.govmedchemexpress.comrndsystems.comtocris.com This protective effect is observed when the compound is administered before the ischemic event. nih.gov

The cardioprotective action of this compound is directly linked to the presence and activation of the Adora2b receptor. nih.gov Studies using Adora2b knockout (Adora2b−/−) mice have shown that the compound is ineffective in reducing infarct size in these animals, confirming the receptor's critical role in mediating this protection. nih.gov Furthermore, the co-administration of this compound with a selective A2a adenosine receptor agonist (CGS-21680) resulted in profound protection, suggesting that the simultaneous activation of both A2a and A2b receptors is necessary for this effect. nih.gov In addition to reducing infarct size, treatment with this compound also leads to attenuated levels of troponin I in the plasma, a key marker of myocardial tissue injury. nih.gov

ModelKey FindingsOutcome of this compound Treatment
Mouse Myocardial IschemiaAdora2b receptor activation is cardioprotective. nih.govAttenuates myocardial infarct size. nih.govrndsystems.comtocris.com Reduces plasma troponin I levels. nih.gov
Adora2b−/− Mouse Myocardial IschemiaLoss of cardioprotection from ischemic preconditioning. nih.govNo reduction in myocardial infarct size. nih.gov
Mouse Models of Cancer (Melanoma, Bladder Cancer, Breast Cancer)

In mouse models of melanoma, this compound has been shown to promote tumor growth. mdpi.comnih.gov This effect is associated with an increase in immune regulatory mediators such as IL-10 and monocyte chemoattractant protein 1, as well as an accumulation of tumor-associated myeloid-derived suppressor cells (MDSCs). mdpi.com The pro-tumor activity of this compound in melanoma can be reversed by depleting these CD11b+Gr1+ cells. mdpi.com Furthermore, this compound treatment was found to increase the number of fibroblast activation protein (FAP)-positive cells in melanoma tissues, which in turn enhances the expression of CXCL12 and FGF2, contributing to tumor progression. nih.gov

Studies in bladder and breast cancer models have also indicated a role for the A2B adenosine receptor in tumor growth. jst.go.jp While direct studies with this compound in these specific models are less detailed in the provided context, the general understanding is that A2B receptor activation can promote the proliferation of various cancer cell types. mdpi.com For instance, activation of the A2B receptor was shown to stimulate the proliferation and migration of MDA-MB-231 breast cancer cells. mdpi.com Interestingly, one study found that this compound could enhance the antitumor activity of anti-HER2 CAR T cells in a xenograft mouse model, an effect that was found to be independent of the adenosine A2b receptor on the CAR T cells. frontiersin.org

Cancer ModelKey Findings with this compoundMechanism of Action
Melanoma Enhanced tumor growth. mdpi.comnih.govIncreased IL-10 and CCL2 production. medchemexpress.com Accumulation of tumor-infiltrating MDSCs. medchemexpress.commdpi.com Increased FAP-positive stromal cells, leading to enhanced CXCL12 and FGF2 expression. nih.gov
Bladder Cancer A2B receptor activation implicated in tumor growth. mdpi.comjst.go.jpNot specified for this compound.
Breast Cancer A2B receptor activation stimulates proliferation and migration of MDA-MB-231 cells. mdpi.comNot specified for this compound.
Mouse Models of Acute Lung Injury (LPS-Induced, Trauma/Hemorrhagic Shock)

In a mouse model of lipopolysaccharide (LPS)-induced acute lung injury, pretreatment with this compound has been shown to attenuate the injury. medchemexpress.com This protective effect includes a significant decrease in LPS-induced levels of interleukin-6 (IL-6). medchemexpress.com The role of the A2B adenosine receptor in this process is confirmed by the observation that this compound is ineffective in mitigating these inflammatory parameters in A2B adenosine receptor knockout mice. medchemexpress.com

In a rat model of trauma/hemorrhagic shock (T/HS)-induced lung injury, resuscitation with a solution containing this compound resulted in decreased lung permeability. nih.govnih.gov This indicates a protective effect against the lung and muscle injury associated with T/HS. nih.govnih.gov However, the treatment did not affect T/HS-induced lung neutrophil infiltration or IκBα expression. nih.govnih.gov This suggests that the protective mechanism of this compound in this context may not be primarily through the inhibition of neutrophil recruitment to the lungs. nih.gov Studies in A2B receptor-deficient mice have shown higher mortality and increased pro-inflammatory cytokines in sepsis, further supporting the protective role of this receptor in systemic inflammatory conditions. researchgate.net

ModelKey FindingsOutcome of this compound Treatment
LPS-Induced Acute Lung Injury (Mouse)A2B receptor activation is protective.Attenuates lung injury. medchemexpress.com Decreases IL-6 levels. medchemexpress.com
Trauma/Hemorrhagic Shock (Rat)A2B receptor stimulation is protective against lung and muscle injury. nih.govnih.govDecreased lung permeability. nih.govnih.gov No effect on lung neutrophil infiltration or IκBα expression. nih.govnih.gov
Mouse Models of Type 2 Diabetes and Obesity

In a diet-induced obesity mouse model, the A2b adenosine receptor (A2bAR) has been identified as a significant regulator of glucose homeostasis and obesity. ahajournals.orgnih.govresearchgate.net Mice lacking the A2bAR that are fed a high-fat diet develop greater obesity and exhibit hallmarks of type 2 diabetes, such as delayed glucose clearance and increased insulin (B600854) levels, compared to control mice. ahajournals.orgnih.gov

Pharmacological activation of the A2bAR with this compound in mice on a high-fat diet has been shown to ameliorate the signs of type 2 diabetes. ahajournals.orgnih.gov This treatment restores the levels of insulin receptor substrate 2 (IRS-2), which is crucial for insulin signaling. ahajournals.orgnih.gov The mechanism involves the A2bAR's regulation of SREBP-1 expression, a repressor of IRS-2. ahajournals.orgnih.gov These findings suggest that targeting the A2bAR with agonists like this compound has therapeutic potential for managing type 2 diabetes. ahajournals.orgnih.gov

ModelKey FindingsOutcome of this compound Treatment
High-Fat Diet-Induced Obesity and Type 2 Diabetes (Mouse)A2bAR deficiency exacerbates obesity and diabetic markers. ahajournals.orgnih.gov A2bAR is linked to insulin receptor substrate 2 (IRS-2) expression and insulin signaling. ahajournals.orgnih.govAmeliorates hallmarks of type 2 diabetes. ahajournals.orgnih.gov Restores IRS-2 levels. ahajournals.orgnih.gov
Rat Models of Transient Focal Brain Ischemia

In rat models of transient focal brain ischemia, created by middle cerebral artery occlusion (tMCAo), this compound has demonstrated significant neuroprotective effects. nih.govnih.gov Chronic administration of the compound, starting after the ischemic event, improved neurological deficits for up to seven days. nih.govnih.gov

Seven days post-ischemia, this compound was found to significantly reduce the volume of the ischemic infarct in both the cortex and striatum. nih.gov Specifically, the striatal and cortical infarct volumes were reduced by 44.7% and 46.3%, respectively. nih.gov The treatment also counteracted neuronal death, reduced the activation of microglia, and lessened alterations in astrocytes. nih.govnih.govresearchgate.net Furthermore, this compound decreased the expression of the pro-inflammatory cytokine TNF-α and increased the anti-inflammatory cytokine IL-10 in peripheral plasma. nih.govnih.gov Two days after the ischemic event, the compound was also shown to reduce the infiltration of blood cells into the ischemic cortex. nih.govnih.gov These findings suggest that stimulation of A2B receptors can mitigate the neuroinflammation that follows an ischemic stroke. nih.govsemanticscholar.org

ModelKey FindingsOutcome of this compound Treatment
Transient Middle Cerebral Artery Occlusion (tMCAo) in RatsA2B receptor stimulation is neuroprotective. nih.govImproved neurological deficit. nih.govnih.gov Reduced infarct volume in cortex and striatum. nih.gov Counteracted neuronal death. nih.govnih.gov Reduced microglia activation and astrocyte alteration. nih.govnih.gov Decreased plasma TNF-α and increased IL-10. nih.govnih.gov Reduced blood cell infiltration in the ischemic cortex. nih.govnih.gov
Models of Refractory Erectile Dysfunction (e.g., AED, BCNC, DMED rats)

Three distinct rat models have been utilized to characterize refractory erectile dysfunction (ED): age-related ED (AED), bilateral cavernous nerve crush-related ED (BCNC), and diabetes mellitus-induced ED (DMED). researchgate.netnih.govnih.gov In these models, activating the A2b receptor with this compound has been shown to improve erectile function. researchgate.netnih.govnih.gov

Treatment with this compound in these refractory ED models leads to a down-regulation of hypoxia-inducible factor 1-alpha (HIF-1α) and transforming growth factor-beta (TGF-β). researchgate.netnih.govnih.gov In the DMED model, this compound decreased the expression of HIF-1α and TGF-β, and increased the expression of α-smooth muscle actin (α-SMA). nih.gov Similar reductions in HIF-1α and TGF-β were also observed in the AED and BCNC groups following treatment. nih.gov These findings indicate that activating the A2b receptor can promote penile rehabilitation in cases of refractory ED by alleviating hypoxia and fibrosis. researchgate.netnih.gov

ModelKey FindingsOutcome of this compound Treatment
Age-related ED (AED)A2b receptor activation is beneficial.Improved erectile function. researchgate.netnih.gov Down-regulated HIF-1α and TGF-β. researchgate.netnih.govnih.gov
Bilateral Cavernous Nerve Crush (BCNC)A2b receptor activation is beneficial.Improved erectile function. researchgate.netnih.gov Down-regulated HIF-1α and TGF-β. researchgate.netnih.govnih.gov
Diabetes Mellitus-induced ED (DMED)A2b receptor activation is beneficial.Improved erectile function. researchgate.netnih.govnih.gov Down-regulated HIF-1α and TGF-β; increased α-SMA. nih.gov

Genetic Manipulation Models (e.g., A2BAR Knockout Mice)

Genetically modified animal models, particularly knockout mice, have been instrumental in elucidating the specific role of the A2B adenosine receptor (A2BAR) in the pharmacological effects of this compound. By comparing the response to this compound in wild-type animals versus those lacking the A2BAR (A2BAR knockout mice), researchers can definitively attribute the compound's actions to its interaction with this specific receptor.

In studies of erectile function, A2BAR knockout mice were essential in demonstrating that the A2B receptor is the primary mediator of adenosine-induced erection. While this compound improved erectile function in models of refractory erectile dysfunction, the use of A2BAR knockout mice confirmed that its pro-erectile effects are dependent on the presence of this receptor. researchgate.netnih.gov Similarly, in cardiovascular research, the effects of this compound on coronary flow were absent in A2BAR knockout mice, confirming the receptor's role in mediating these vascular responses. researchgate.net

The importance of A2BAR in mediating the protective effects of this compound has also been demonstrated in models of acute lung injury. Treatment with this compound improved survival and reduced lung inflammation and albumin leakage in wild-type mice subjected to ventilator-induced lung injury, but these protective effects were absent in A2BAR knockout mice. jci.org Likewise, in studies on renal ischemia, the protective effects of this compound were observed in wild-type mice but not in their A2BAR deficient counterparts, highlighting the receptor's critical role in kidney protection. plos.org

Interestingly, some research has suggested that this compound may have effects that are independent of the A2BAR. In a study on chimeric antigen receptor (CAR) T-cell function, the enhanced antitumor activities of this compound could not be suppressed by the knockout of the A2B adenosine receptor in CAR T-cells, suggesting the involvement of alternative targets. nih.govresearchgate.net

The table below summarizes key findings from studies utilizing A2BAR knockout mice to investigate the effects of this compound.

Physiological Context Effect of this compound in Wild-Type Mice Effect of this compound in A2BAR Knockout Mice Conclusion
Coronary FlowIncreased coronary flowNo effect on coronary flowA2BAR is necessary for this compound-induced increase in coronary flow. researchgate.net
Acute Lung InjuryImproved survival, attenuated pulmonary inflammation and albumin leakageNo protective effectThe protective effects of this compound in acute lung injury are mediated by A2BAR. jci.org
Renal IschemiaImproved renal function and histologyNo protective effectA2BAR is essential for the reno-protective effects of this compound. plos.org
Erectile FunctionImproved erectile functionAbolished adenosine-induced erectionThe A2B receptor is crucial for mediating penile erection. researchgate.netnih.gov
CAR T-Cell FunctionEnhanced antitumor activityEnhanced antitumor activity persistedThis compound may have off-target effects independent of A2BAR. nih.govresearchgate.net

Physiological Readouts (e.g., Intracavernosal Pressure (ICP), Infarct Size, Lung Inflammation Scores, Glomerular Filtration Rate)

A variety of physiological readouts are employed to quantify the effects of this compound in preclinical studies, providing objective measures of its efficacy in different disease models.

Intracavernosal Pressure (ICP): In the context of erectile dysfunction, the measurement of intracavernosal pressure (ICP) is a primary functional readout. Studies in diabetic rat models of erectile dysfunction have shown that administration of this compound significantly improves the erectile response to electrical stimulation, as measured by an increase in ICP. jst.go.jpnih.govscience.gov This indicates that activation of the A2B adenosine receptor by this compound can restore or enhance erectile function. In refractory models of erectile dysfunction, this compound treatment also led to improved erectile function. researchgate.netnih.gov

Infarct Size: In models of myocardial ischemia, a key readout is the size of the resulting infarct, or tissue death. This compound has been shown to be cardioprotective, significantly attenuating the infarct size in a mouse model of myocardial ischemia. tocris.comrndsystems.com This protective effect is attributed to the activation of the A2B adenosine receptor.

Lung Inflammation Scores: The anti-inflammatory effects of this compound in acute lung injury are quantified using lung inflammation scores. These scores are typically based on histological examination of lung tissue and the measurement of inflammatory markers. Treatment with this compound has been shown to attenuate pulmonary edema, improve histologic lung injury, and diminish lung inflammation in mouse models of acute lung injury. mdpi.com In studies of ventilator-induced lung injury, this compound treatment led to attenuated pulmonary inflammation. jci.org

Glomerular Filtration Rate (GFR): In the setting of renal ischemia, the glomerular filtration rate (GFR) is a critical measure of kidney function. Activation of the A2B adenosine receptor by this compound has been found to be protective against renal ischemia-reperfusion injury. nih.gov Treatment with this compound dramatically improved GFR and plasma creatinine (B1669602) levels in mice subjected to renal ischemia. plos.orgplos.org

The following table presents a selection of physiological readouts used in this compound research and the observed effects.

Physiological Readout Disease Model Effect of this compound Reference
Intracavernosal Pressure (ICP)Diabetic Erectile DysfunctionIncreased ICP jst.go.jpnih.gov
Infarct SizeMyocardial IschemiaReduced Infarct Size tocris.comrndsystems.comnih.gov
Lung Inflammation ScoreAcute Lung InjuryDecreased Inflammation jci.orgmdpi.com
Glomerular Filtration Rate (GFR)Renal IschemiaImproved GFR plos.orgnih.govplos.org

Advanced and Emerging Research Approaches

Proteomics and Mass Spectrometry for Target Identification

While this compound is a well-established A2B adenosine receptor agonist, advanced research methodologies like proteomics and mass spectrometry are being employed to explore its full range of molecular interactions. This is particularly relevant in cases where the observed effects of the compound appear to be independent of its primary target.

In a notable study investigating the enhanced antitumor function of CAR T-cells by this compound, researchers utilized mass spectrometry to identify potential alternative targets. nih.govresearchgate.net This was prompted by the finding that the positive effects of this compound on CAR T-cell activity were not abolished in A2BAR knockout cells. Using a photo-affinity probe coupled with mass spectrometry, the study identified four potential off-target proteins: pyruvate (B1213749) kinase M (PKM), Talin-1, Plastin-2, and lamina-associated polypeptide 2. nih.gov Further computational analysis predicted that PKM and Talin-1 could directly interact with this compound. nih.govresearchgate.net This research highlights the power of proteomics and mass spectrometry in uncovering novel mechanisms of action and potential polypharmacology of small molecules.

Computational Drug Design and Simulation (e.g., Free Energy Perturbation Methods)

Computational drug design and simulation play a crucial role in understanding the molecular basis of this compound's interaction with the A2B adenosine receptor. Recent advancements in structural biology, particularly the availability of cryo-electron microscopy (cryo-EM) structures of the A2BAR, have provided a platform for sophisticated computational studies. diva-portal.orgacs.org

One of the key challenges that computational methods have addressed is the existence of two different proposed binding orientations for this compound within the A2BAR binding pocket, as revealed by independent cryo-EM structures. diva-portal.orgacs.orgnih.gov To resolve this ambiguity, researchers have employed free energy perturbation (FEP) methods. diva-portal.orgnih.govnus.edu.sg FEP calculations can accurately predict the binding free energies of a ligand in different poses, allowing for the identification of the most energetically favorable and likely physiologically relevant binding mode. diva-portal.orgacs.orgnih.gov

Studies combining QligFEP (for ligand perturbations) and QresFEP (for residue perturbations) have been used to compare the binding affinity of this compound in its alternative binding modes. diva-portal.orgnus.edu.sg These computational simulations have successfully identified the binding mode that better explains the existing structure-activity relationship (SAR) and mutagenesis data for this compound. diva-portal.orgnih.gov This detailed understanding at the atomic level is invaluable for the rational design of new A2BAR partial agonists with improved affinity and selectivity. diva-portal.orgnih.govnus.edu.sg

Biosensor-Based Functional Studies

Biosensor-based functional studies offer a dynamic and real-time approach to characterizing the pharmacology of this compound and its interaction with the A2B adenosine receptor. These technologies allow for the monitoring of intracellular signaling events, such as changes in cyclic AMP (cAMP) levels, upon receptor activation.

One such technology, the GloSensor™ cAMP assay, has been utilized to investigate the functional effects of this compound in cells endogenously expressing the human A2BAR. nih.gov This biosensor provides a robust and kinetic profile of the cellular response to agonists. In these studies, this compound was characterized as a partial agonist of the A2BAR-mediated cAMP response. nih.gov

Furthermore, BRET-based biosensor platforms like TRUPATH have been employed to dissect the promiscuous coupling of the A2BAR to various Gα protein subunits upon stimulation with different agonists, including this compound. nih.govacs.org These studies have revealed that this compound, as a partial agonist, selectively activates a subset of G proteins, primarily Gαs, Gα15, and Gα12, with lower efficacy compared to full agonists like adenosine and NECA. nih.govacs.org This agonist-dependent differential activation of G proteins, also known as biased agonism, is a critical aspect of A2BAR pharmacology that can be effectively studied using biosensor technologies.

Future Directions and Translational Perspectives

Refinement of A2BAR Ligand Design

The development of A2BAR-targeted therapies necessitates the design of ligands with tailored properties, including varying degrees of agonism and selectivity. BAY 60-6583 serves as a key reference ligand in this endeavor, despite its classification as a partial agonist. mdpi.com

Development of Full and Highly Selective A2BAR Agonists

While this compound is considered one of the most potent and selective A2BAR agonists currently available, the development of novel full agonists with even higher selectivity remains an active area of research. researchgate.net The lack of selective full agonists has historically limited the comprehensive study of A2BAR-mediated pathways. researchgate.netd-nb.info this compound itself exhibits an EC50 of 2.83 nM for the murine A2B receptor and displays selectivity over A1, A2A, and A3 receptors. tocris.comrndsystems.com However, its efficacy can vary depending on the cell line and receptor expression level. nih.govmdpi.com For instance, in HEK293 cells overexpressing recombinant A2BAR, this compound showed an EC50 of 6.1 nM and an Emax of 102% in cAMP accumulation assays, while in cells with endogenous A2BAR expression, the EC50 was 242 nM and Emax was 73%. mdpi.com This highlights the need for agonists that demonstrate consistent and robust full agonism across different physiological contexts.

Design of Biased Agonists for Specific Therapeutic Profiles

Biased agonism, where a ligand preferentially activates certain downstream signaling pathways over others, is a promising strategy for developing A2BAR ligands with improved therapeutic profiles and reduced off-target effects. biorxiv.orgfrontiersin.org this compound has been shown to exhibit ERK1/2-biased agonism. tocris.comrndsystems.com Studies investigating the G protein coupling of the A2BAR have revealed that different agonists can display different activation profiles. acs.orgnih.gov While adenosine (B11128) and its analog NECA can activate most Gα protein families, the partial agonist this compound primarily activates Gα15, Gαs, and Gα12 proteins. acs.orgnih.govresearchgate.net This inherent bias of this compound suggests the potential for designing new A2BAR ligands that selectively activate specific pathways mediated by these or other G proteins, potentially leading to more targeted therapeutic effects.

Data on the G protein coupling of this compound compared to other agonists:

AgonistGαs ActivationGαq/11 ActivationGαi ActivationGα12/13 ActivationNotes
AdenosineEfficaciousEfficaciousEfficaciousEfficaciousActivates most families. acs.orgnih.govresearchgate.net
NECAEfficaciousEfficaciousEfficaciousEfficaciousActivates most families, including Gαi2. acs.orgnih.govresearchgate.net
This compoundPartial AgonistLimited/Dependent on expressionInactive/Low efficacyPartial AgonistPrimarily activates Gα15, Gαs, Gα12. acs.orgnih.govresearchgate.net

Note: Efficacy and specific coupling can vary depending on cell type and experimental conditions. acs.orgnih.gov

Optimization of Partial Agonists for Context-Specific Efficacy

This compound is characterized as a partial agonist at the A2BAR. researchgate.nettocris.comrndsystems.comnih.gov The intrinsic activity of partial agonists like this compound can vary depending on factors such as tissue type, receptor expression levels, and the local concentration of adenosine. mdpi.comnih.govmdpi.com This context-dependent efficacy suggests that optimizing partial agonists could be valuable for targeting diseases where A2BAR activity needs to be modulated in a specific physiological environment. For example, in conditions with high local adenosine concentrations, a partial agonist might act more like an antagonist. researchgate.netnih.gov Further research is needed to understand and leverage these nuances for therapeutic benefit.

Elucidation of Complex Mechanistic Nuances

Beyond its primary interaction with the A2BAR, ongoing research aims to fully understand the intricate mechanisms by which this compound exerts its effects, including its potential dual role and A2BAR-independent activities.

Understanding the Dual Agonist/Antagonist Role of this compound in Varying Adenosine Environments

Studies have indicated that this compound can act as a partial agonist at A2BAR, but in the presence of high concentrations of the endogenous agonist adenosine, it may function as an antagonist. researchgate.netnih.gov This dual character is significant because adenosine levels can fluctuate considerably in different physiological and pathological states, such as inflammation or hypoxia. frontiersin.orgresearchgate.nete-century.us The context-dependent activity of this compound necessitates careful consideration when interpreting research findings and designing therapeutic strategies. researchgate.netnih.gov Understanding the precise conditions under which this compound switches between agonist and antagonist behavior is crucial for predicting its effects in vivo.

Deeper Investigation into A2BAR-Independent Pathways for Broadening Therapeutic Scope

Emerging research suggests that this compound may also exert effects through mechanisms independent of the A2BAR. A study investigating the compound's effect on chimeric antigen receptor (CAR) T cells found that this compound enhanced antitumor function even when the A2BAR was knocked out in the CAR T cells. researchgate.netnih.govfrontiersin.orgresearchgate.net This indicates the involvement of A2BAR-independent pathways. Potential alternative targets for this compound have been predicted, including pyruvate (B1213749) kinase M (PKM) and Talin-1. researchgate.netfrontiersin.orgresearchgate.net Further investigation into these alternative targets and the downstream signaling cascades they influence could broaden the potential therapeutic applications of this compound or inspire the development of new compounds targeting these pathways.

Molecular Mechanisms Underlying A2BAR-Mediated Pathogenesis in Diseases (e.g., Diabetic ED)

The A2BAR plays a crucial role in various physiological and pathophysiological processes, and its dysregulation is implicated in the pathogenesis of several diseases. In the context of diabetic erectile dysfunction (ED), impaired A2BAR signaling has been hypothesized as a contributing pathological mechanism. Studies in diabetic rat models have shown a significant reduction in the expression levels of both A2BAR protein and mRNA in penile tissues compared to control rats. nih.gov Functional studies in these diabetic rats indicated a decreased erectile response to electrical stimulation. nih.gov Treatment with this compound was shown to improve erectile function in these diabetic rats, suggesting that enhancing A2BAR signaling could be a viable therapeutic strategy for diabetic ED. nih.gov This preclinical finding highlights the potential of targeting A2BAR-mediated pathways to ameliorate the complications of diabetes.

Exploration of Novel Therapeutic Applications

Beyond its initial identification as cardioprotective, research into this compound has revealed potential in a wider range of therapeutic areas, leveraging its influence on inflammation, immunity, and metabolic processes.

Cardiovascular Disease Prevention and Treatment (e.g., beyond Myocardial Ischemia)

While this compound is known for its cardioprotective effects, particularly in attenuating myocardial infarct size in mouse models of ischemia aai.orgtocris.com, its potential extends to other cardiovascular conditions. A2BAR activation is predicted to have beneficial cardiovascular effects and help maintain endothelial cell barrier function. frontiersin.org Studies have also examined this compound for potential clinical use in disorders of the coronary arteries and atherosclerosis. caymanchem.com In ApoE-deficient mice on a high-fat diet, administration of this compound reduced atherosclerotic plaque formation and lowered circulating plasma triglycerides and cholesterol. researchgate.netmdpi.com This suggests a role for A2BAR activation in modulating lipid profiles and mitigating atherosclerosis progression. Furthermore, this compound has been shown to induce vasodilation, which could be beneficial in various cardiovascular settings. frontiersin.org

Immunomodulation Strategies in Chronic Inflammatory Conditions

Adenosine and its receptors, including A2BAR, play significant roles in regulating inflammation. mdpi.comnih.govmdpi.com Elevated adenosine levels are often observed in inflammatory states. frontiersin.org A2BAR activation generally inhibits neutrophil activation. mdpi.com this compound has been shown to decrease superoxide (B77818) production in neutrophils. tocris.comcaymanchem.com In models of acute lung injury, this compound treatment has been associated with dampened lung inflammation and attenuated pulmonary edema. aai.orgmdpi.comresearchgate.net Studies in inflammatory bowel diseases (IBDs) also suggest a crucial role for adenosine signaling, and A2BAR agonists like this compound have shown protective effects against intestinal injury and inflammation in murine models. nih.gov A2BAR activation can also influence macrophage polarization, shifting them towards an anti-inflammatory M2 phenotype, which is mediated through the PI3K/Akt pathway. frontiersin.orge-century.us

Augmentation of Cancer Immunotherapy Approaches (e.g., CAR T cell therapy)

The immunosuppressive tumor microenvironment is a significant barrier to the efficacy of cancer immunotherapies like CAR T cell therapy. researchgate.netfrontiersin.orgnih.gov Pharmacological targeting of immunosuppressive pathways is being explored to enhance CAR T cell function. researchgate.netfrontiersin.org Interestingly, this compound has been investigated for its potential to augment CAR T cell therapy. Studies have shown that this compound can significantly increase cytokine secretion, enhance in vitro cytotoxicity, and improve proliferation of CAR T cells when co-cultured with target tumor cells. researchgate.netfrontiersin.orgresearchgate.netresearchgate.net Furthermore, combination with this compound facilitated the elimination of tumor cells in a xenograft mouse model. researchgate.netfrontiersin.orgresearchgate.netresearchgate.net Notably, these enhanced antitumor activities appeared to be independent of the adenosine A2B receptor in CAR T cells, suggesting alternative mechanisms of action, potentially involving targets like pyruvate kinase M (PKM) and Talin-1. researchgate.net

Here is a table summarizing key findings on this compound's effect on CAR T cell function:

CAR T Cell TypeCo-culture Target CellsObserved Effects with this compoundIn Vivo ModelIn Vivo OutcomeA2BAR Dependence (in CAR T cells)Source
CD133-specific CAR T cellsU251-CD133OE cellsIncreased cytokine secretion (GM-CSF, INF-γ, TNF-α), enhanced proliferation, enhanced cytotoxicityNot specifiedNot specifiedIndependent researchgate.netfrontiersin.orgresearchgate.net
HER2-specific CAR T cellsTarget tumor cellsIncreased cytokine secretion, enhanced proliferation, enhanced cytotoxicityXenograft mouse modelFacilitated tumor cell eliminationIndependent researchgate.netfrontiersin.orgresearchgate.net

Management of Metabolic Disorders and Associated Complications

Research suggests a role for A2BAR in regulating metabolic homeostasis. This compound has been studied for its potential in managing metabolic disorders like type 2 diabetes and obesity. caymanchem.com In high-fat diet-induced mice, this compound lowered fasting glucose levels and improved glucose and insulin (B600854) tolerance. mdpi.com It also reduced hepatic lipid synthesis, liver steatosis, and plasma levels of cholesterol and triglycerides in these models. researchgate.net The A2BAR in macrophages appears to be particularly important for restoring insulin signaling and glucose homeostasis. mdpi.com Furthermore, this compound has shown potential in improving erectile function, a common complication of diabetes. nih.govresearchgate.net A2BAR activation has also been linked to the prevention of insulin resistance by inhibiting adipose tissue inflammation. frontiersin.org

Clinical Translation Considerations and Challenges

Despite the promising preclinical data, translating the findings on this compound to clinical applications presents several challenges. A major consideration is the need for a thorough understanding of the precise mechanisms by which A2BAR agonists exert their effects in humans, as species-specific differences in receptor affinity and response can occur. frontiersin.orgfrontiersin.orge-century.us While this compound has been described as a high-affinity and specific A2BAR agonist, some studies have reported lower binding affinities, suggesting potential overestimation in certain functional assays. nih.gov Comparative binding studies across all adenosine receptor subtypes are necessary to fully validate its selectivity. nih.gov

Bridging Preclinical Findings to Human Pathophysiology

Preclinical studies utilizing the selective adenosine A2B receptor (A2BAR) agonist this compound have provided valuable insights into its potential therapeutic applications across various disease models. These studies often aim to understand the role of A2BAR signaling in pathological processes and evaluate the efficacy of its modulation. Translating these findings to human pathophysiology requires careful consideration of the similarities and differences between the preclinical models and human conditions.

Research has indicated a potential role for A2BAR agonists, including this compound, in conditions such as ischemia-reperfusion injury, acute lung injury, and diabetic complications. For instance, this compound has shown protective effects in mouse models of myocardial ischemia and attenuated lung inflammation and pulmonary edema in murine models of acute lung injury aai.orgnih.gov. In a rat model of diabetic erectile dysfunction, this compound treatment improved erectile function, suggesting that impaired A2BAR signaling might contribute to this condition in humans jst.go.jpjst.go.jp.

Furthermore, studies have explored the involvement of A2BAR in cancer. Activation of A2BAR with this compound increased tumor growth in a mouse model of melanoma, while A2BAR selective antagonists inhibited tumor growth in models of bladder and breast cancer and melanoma mdpi.com. This compound has also been shown to stimulate proliferation and migration of human breast cancer cells (MDA-MB-231) and induce VEGF-A expression in tumors, highlighting a potential pro-tumorigenic role of A2BAR in certain cancers mdpi.com. Interestingly, recent research suggests that this compound might enhance the antitumor function of chimeric antigen receptor (CAR)-modified T cells in xenograft mouse models through mechanisms independent of the A2BAR, indicating potential off-target effects that could be relevant in a translational context nih.gov.

Bridging these preclinical findings to human pathophysiology involves understanding the expression and function of A2BAR in relevant human tissues and disease states. A2BAR is expressed in various human primary cells, including endothelial cells, mast cells, dendritic cells, macrophages, and neutrophils, suggesting roles in angiogenesis and immune modulation mdpi.com. In human cancer tissues, A2BAR expression levels have been reported to be higher than in adjacent normal tissues mdpi.com. The observation that A2BAR expression levels can influence the potency and efficacy of this compound in different cell types is a crucial factor in predicting its effects in humans mdpi.com. For example, this compound was found to be a partial agonist in some cell types endogenously expressing A2BAR, while acting as a full agonist in cells with overexpressed recombinant human A2BAR mdpi.comnih.gov. This highlights the importance of considering receptor expression levels when translating preclinical findings.

Addressing Species-Dependent Efficacy and Selectivity

A significant challenge in translating preclinical findings of compounds like this compound is addressing potential species-dependent differences in efficacy and selectivity. While a majority of data on the affinity, potency, and selectivity of adenosine receptor ligands is derived from human studies, preclinical research is predominantly conducted in rodent models such as mice and rats researchgate.netresearchgate.netnih.gov. Using standard agonists and antagonists in these rodent models without fully understanding their selectivity in the specific species being studied can lead to misinterpretations of the results researchgate.netresearchgate.net.

Studies have investigated the binding and functional properties of this compound in various cell lines, including those of human and murine origin, revealing variations in its activity. This compound is described as a partial agonist at adenosine A2B receptors, with its efficacy varying depending on the cell type and the expression level of the A2BAR mdpi.comnih.govtocris.com. For instance, it was found to be a partial agonist in stimulating cAMP accumulation in several cell types endogenously expressing the A2BAR, but a full agonist in HEK293 cells overexpressing the recombinant A2BAR mdpi.comnih.gov.

The amino acid sequence homology of adenosine receptor subtypes varies between species, which can contribute to differences in ligand binding affinity and function researchgate.net. For example, there is a higher sequence homology between human and rat A1 receptors compared to human and rat A2A receptors researchgate.net. Such structural differences can impact how a compound like this compound interacts with the receptor in different species, potentially leading to variations in potency and the downstream signaling pathways activated researchgate.netacs.org.

Q & A

Q. What experimental approaches are used to determine the selectivity of BAY 60-6583 for adenosine A2B receptors (A2BR)?

this compound’s selectivity is assessed via competitive radioligand binding assays and cAMP accumulation studies in cells expressing recombinant adenosine receptors (A1R, A2AR, A2BR, A3R). For example, in HEK 293 cells expressing murine A2BR, this compound showed an EC50 of 2.8 nM for cAMP production, with no activity at A1R or A3R at concentrations up to 10 µM . Structural studies (e.g., cryo-EM) further revealed that residue V6.51 in A2BR’s ligand-binding pocket is critical for selective binding, as mutation of L6.51 to valine in A1R/A2AR enables this compound binding .

Q. How does this compound modulate downstream signaling pathways in A2BR-expressing cells?

this compound activates A2BR-mediated Gαs signaling, increasing intracellular cAMP and protein kinase A (PKA) activity. In BEAS-2B respiratory epithelial cells, this pathway suppresses pro-inflammatory mediator release (e.g., TNF-α) . Kinetic simulations and mutagenesis studies show that this compound’s deeper binding position in A2BR (compared to adenosine) enhances stabilization of the receptor’s active state, prolonging cAMP signaling .

Q. What in vivo models are commonly used to study this compound’s therapeutic potential?

Key models include:

  • Myocardial ischemia-reperfusion injury : this compound reduces infarct size in rabbits by activating A2BR-dependent signaling during early reperfusion .
  • Neuroprotection : In transient middle cerebral artery occlusion (tMCAO) rats, this compound attenuates brain edema and blood-brain barrier disruption, even when co-administered with tissue plasminogen activator (tPA) .
  • Schizophrenia models : this compound rescues learning/memory deficits and oligodendrocyte precursor cell survival in MK-801-induced mice .

Advanced Research Questions

Q. How do structural differences in adenosine receptors explain this compound’s selectivity?

Cryo-EM structures of A2BR bound to this compound reveal that the V6.51 residue in its orthosteric pocket (vs. L6.51 in A1R/A2AR) avoids steric clashes with the ligand’s cyano groups. Reverse mutagenesis (L6.51V in A1R/A2AR) enables this compound binding, confirming V6.51 as a selectivity determinant . Molecular dynamics simulations further highlight ligand-receptor hydrogen bonding and hydrophobic interactions that stabilize the active conformation .

Q. How can biased signaling of this compound be quantified in different cellular contexts?

Biased signaling is evaluated using pathway-specific assays (e.g., cAMP vs. ERK phosphorylation) and quantified via operational model fitting. For instance, this compound shows higher affinity (pEC50) and maximal effect (Emax) for cAMP production in A2BR-expressing CHO cells compared to NECA, a pan-adenosine receptor agonist. However, its bias toward cAMP over ERK may vary depending on cell type and receptor density .

Q. What methodological considerations are critical when interpreting contradictory findings on this compound’s receptor dependency?

While this compound is widely characterized as an A2BR agonist, a 2021 study reported A2BR-independent enhancement of CAR T-cell antitumor activity. To reconcile this, researchers should:

  • Validate receptor expression (e.g., CRISPR knockout of A2BR in target cells).
  • Use selective antagonists (e.g., PSB 603) to confirm on-target effects.
  • Screen for off-target interactions via proteomics or ligand-binding assays. The study identified Annexin A5 and tubulin beta-2A as potential alternative targets .

Q. How can researchers optimize this compound dosing in preclinical studies to avoid confounding effects?

Dose-response curves should be constructed using in vitro assays (e.g., cAMP EC50 = 3 nM) to guide in vivo dosing. For example:

  • Neuroprotection : 0.3 mg/kg intraperitoneal (i.p.) in tMCAO rats .
  • Schizophrenia models : 1 mg/kg i.p. in mice, administered every 48 hours . Solubility limitations (20 mg/mL in DMSO) require vehicle controls to exclude solvent toxicity .

Q. What statistical frameworks are recommended for analyzing this compound’s effects in complex experimental designs?

  • Superoxide assays : One-way ANOVA with Dunnett’s post hoc test for multiple comparisons .
  • Behavioral studies : Two-way ANOVA to assess interactions between treatment (e.g., this compound) and disease induction (e.g., MK-801) .
  • Hemorrhage quantification : Non-parametric tests (e.g., Mann-Whitney U) for skewed data, such as hemoglobin concentration in brain homogenates .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in this compound’s reported anti-inflammatory vs. pro-inflammatory roles?

Context-dependent effects arise from tissue-specific A2BR expression and ligand concentration. For example:

  • Anti-inflammatory : Low doses (1–10 nM) suppress TNF-α in BEAS-2B cells via cAMP-PKA signaling .
  • Pro-metastatic : High doses (>100 nM) may promote tumor angiogenesis via A2BR overexpression in cancer-associated fibroblasts . Dose titration and pathway-specific inhibitors (e.g., H-89 for PKA) are essential to delineate mechanisms.

Q. What strategies can validate A2BR-specific effects when using this compound in vivo?

  • Genetic knockout : Compare outcomes in wild-type vs. A2BR−/− mice .
  • Pharmacological antagonism : Co-administer PSB 603 to block A2BR .
  • Tissue-specific delivery : Use localized administration (e.g., intracerebroventricular injection) to limit systemic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.